Technical Documentation Center

N-(3-amino-2-methylphenyl)butanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-amino-2-methylphenyl)butanamide
  • CAS: 946725-64-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of N-(3-amino-2-methylphenyl)butanamide

Foreword: Navigating the Landscape of Novel Chemical Entities In the realm of drug discovery and development, the exploration of novel chemical entities is paramount. This guide provides a comprehensive technical overvie...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and development, the exploration of novel chemical entities is paramount. This guide provides a comprehensive technical overview of N-(3-amino-2-methylphenyl)butanamide, a compound of interest for its potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust predictive profile. Our objective is to equip researchers, scientists, and drug development professionals with a foundational understanding of its chemical structure, potential physicochemical properties, a plausible synthetic route, and methods for its characterization.

Chemical Identity and Structural Elucidation

N-(3-amino-2-methylphenyl)butanamide belongs to the class of aromatic amides. Its core structure consists of a butanamide group attached to a 2,3-diaminotoluene moiety. The presence of both a primary amino group and a secondary amide linkage on a substituted benzene ring suggests a molecule with diverse chemical reactivity and potential for forming various intermolecular interactions.

Molecular Structure

The chemical structure of N-(3-amino-2-methylphenyl)butanamide is depicted below.

Figure 1: Chemical Structure of N-(3-amino-2-methylphenyl)butanamide

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of N-(3-amino-2-methylphenyl)butanamide. These values are derived from computational models and data from analogous compounds.

PropertyPredicted ValueSource/Method
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol [1]
CAS Number Not assigned
Appearance Expected to be a solid at room temperature
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.
pKa Amino group: ~4-5; Amide N-H: ~17-18
LogP ~2.0-2.5

Proposed Synthesis and Mechanistic Insights

A plausible and efficient synthesis of N-(3-amino-2-methylphenyl)butanamide can be envisioned through a two-step process starting from 2-methyl-3-nitroaniline. This approach offers good control over regioselectivity.

Synthesis Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction 2-methyl-3-nitroaniline 2-methyl-3-nitroaniline Acylation Acylation 2-methyl-3-nitroaniline->Acylation Butyryl chloride Butyryl chloride Butyryl chloride->Acylation N-(2-methyl-3-nitrophenyl)butanamide N-(2-methyl-3-nitrophenyl)butanamide Acylation->N-(2-methyl-3-nitrophenyl)butanamide N-(2-methyl-3-nitrophenyl)butanamide_input N-(2-methyl-3-nitrophenyl)butanamide Reduction Reduction N-(2-methyl-3-nitrophenyl)butanamide_input->Reduction N-(3-amino-2-methylphenyl)butanamide N-(3-amino-2-methylphenyl)butanamide Reduction->N-(3-amino-2-methylphenyl)butanamide

Figure 2: Proposed two-step synthesis workflow for N-(3-amino-2-methylphenyl)butanamide.

Experimental Protocol: Synthesis of N-(3-amino-2-methylphenyl)butanamide

Step 1: Synthesis of N-(2-methyl-3-nitrophenyl)butanamide (Acylation)

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-methyl-3-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add butyryl chloride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at 0-5 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of N-(3-amino-2-methylphenyl)butanamide (Reduction)

  • Reaction Setup: Dissolve the purified N-(2-methyl-3-nitrophenyl)butanamide (1.0 eq) in a protic solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the desired product, N-(3-amino-2-methylphenyl)butanamide. The product can be further purified by recrystallization if necessary.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 6.5-7.5 ppm. Amide N-H proton as a broad singlet. Aliphatic protons of the butyl group. Methyl group on the aromatic ring as a singlet around δ 2.0-2.5 ppm. Amino group protons as a broad singlet.
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm. Carbonyl carbon of the amide around δ 170 ppm. Aliphatic carbons of the butyl group. Methyl carbon around δ 15-20 ppm.
FT-IR (ATR) N-H stretching vibrations for the primary amine and secondary amide around 3200-3400 cm⁻¹. C=O stretching of the amide around 1640-1680 cm⁻¹. Aromatic C=C stretching vibrations.
Mass Spectrometry (MS) The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound.
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

This method should provide a sharp peak for the pure compound, and the peak area can be used to determine its purity.

Potential Applications and Future Directions

While specific biological activities of N-(3-amino-2-methylphenyl)butanamide have not been reported, its structural motifs are present in various biologically active molecules. The presence of the substituted aniline core makes it a valuable scaffold for further chemical modifications. Potential areas of research interest include:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications. The amino and amide functionalities provide handles for derivatization.

  • Materials Science: As a monomer or precursor for the synthesis of novel polymers with unique properties.

Further studies are warranted to explore the biological and material properties of this compound and its derivatives.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of N-(3-amino-2-methylphenyl)butanamide. By leveraging data from analogous compounds and established chemical principles, we have outlined its key chemical characteristics, a viable synthetic pathway, and appropriate analytical methods for its characterization. This document serves as a foundational resource for researchers embarking on the study of this and other novel chemical entities.

References

  • ChemWhat. N-(3-amino-2-methylphenyl)-2-methylbutanamide. [Link]

  • PubChem. N-(3-Amino-2-methylphenyl)-3-methylbutanamide. [Link]

  • PubChem. N-(2-aminoethyl)-N-(3-methylphenyl)butanamide. [Link]

  • Australian Industrial Chemicals Introduction Scheme. Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-. [Link]

  • US EPA. Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-. [Link]

  • Wiley-VCH. Synthesis of N-Alkyl Amino Acids. [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of N-(3-amino-2-methylphenyl)butanamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-(3-amino-2-methylphenyl)butanamide is an aromatic amide with potential applications in pharmaceutical and materials science. A thorough under...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-amino-2-methylphenyl)butanamide is an aromatic amide with potential applications in pharmaceutical and materials science. A thorough understanding of its thermodynamic properties is fundamental to its development and application.[1][2] This guide provides a comprehensive overview of the theoretical and practical aspects of characterizing the thermodynamic behavior of this compound. While specific experimental data for N-(3-amino-2-methylphenyl)butanamide is not extensively available in public literature, this document outlines the established methodologies and theoretical frameworks necessary for its complete thermodynamic profiling.

The molecular structure of N-(3-amino-2-methylphenyl)butanamide, featuring a polar amide group, an aromatic ring, and an amino substituent, suggests a propensity for hydrogen bonding and polar interactions.[3][4][5] These structural features are expected to result in a high melting point and boiling point compared to non-polar analogues of similar molecular weight.[3]

Table 1: Computed Physicochemical Properties of N-(3-amino-2-methylphenyl)butanamide and Related Structures

PropertyN-(3-amino-2-methylphenyl)butanamideN-(3-amino-2-methylphenyl)-3-methylbutanamide
Molecular Formula C11H16N2OC12H18N2O
Molecular Weight 192.26 g/mol [6]206.28 g/mol [7]
Hydrogen Bond Donor Count 22[7]
Hydrogen Bond Acceptor Count 22[7]
Rotatable Bond Count 33[7]
The Critical Role of Thermodynamic Properties in Drug Development

In the pharmaceutical industry, the thermodynamic profile of a compound is a critical determinant of its viability as a drug candidate.[2][8] Key thermodynamic parameters provide indispensable insights into a molecule's behavior from initial formulation to its ultimate interaction with biological targets.

A comprehensive evaluation of a compound's thermodynamics is crucial for:

  • Optimizing Drug Formulations: Understanding solubility, stability, and phase transitions is essential for developing effective and safe dosage forms.[2]

  • Assessing Drug Stability: Thermodynamic data helps in predicting the shelf-life and storage conditions of a drug product.[1][2]

  • Understanding Drug-Target Interactions: The binding affinity of a drug to its target is governed by thermodynamic principles, with enthalpy and entropy changes revealing the nature of the binding forces.[8][9]

The following diagram illustrates the central role of thermodynamic analysis in the drug development pipeline.

Drug_Development_Thermodynamics cluster_0 Thermodynamic Profiling cluster_1 Drug Development Stages DSC_TGA DSC/TGA (Thermal Stability, Phase Transitions) Formulation Formulation Development DSC_TGA->Formulation informs Stability Stability Assessment DSC_TGA->Stability critical for Calorimetry Calorimetry (Enthalpy, Heat Capacity) Binding Target Binding Optimization Calorimetry->Binding elucidates Solubility Solubility Studies (Gibbs Energy) Solubility->Formulation guides

Caption: The interplay between thermodynamic profiling and key stages of drug development.

Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is necessary to fully characterize the thermodynamic properties of N-(3-amino-2-methylphenyl)butanamide. The following sections detail the primary techniques and their underlying principles.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for thermal analysis, measuring the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of key thermal events.

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: Accurately weigh 2-5 mg of N-(3-amino-2-methylphenyl)butanamide into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point.

    • Hold the sample at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

  • Data Analysis:

    • The melting point (Tm) is determined from the peak of the endothermic melting event.

    • The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.

    • Changes in the baseline can indicate the glass transition temperature (Tg) if the sample is amorphous.

    • Heat capacity (Cp) can be determined by analyzing the heat flow signal.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is particularly useful for assessing thermal stability and decomposition pathways.[10]

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: Place 5-10 mg of N-(3-amino-2-methylphenyl)butanamide into a TGA pan (platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., argon or nitrogen) to create an inert atmosphere.[10]

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10, 20, or 30 °C/min).[10]

  • Data Analysis:

    • The TGA curve plots mass loss versus temperature.

    • The onset temperature of decomposition indicates the thermal stability of the compound.

    • The number of steps in the decomposition curve can provide information about the degradation mechanism.

The following workflow diagram illustrates the process of thermal analysis using DSC and TGA.

Thermal_Analysis_Workflow Sample Sample DSC Differential Scanning Calorimetry Sample->DSC TGA Thermogravimetric Analysis Sample->TGA DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHf) Heat Capacity (Cp) DSC->DSC_Data TGA_Data Decomposition Temp. Thermal Stability TGA->TGA_Data

Caption: Workflow for the thermal analysis of N-(3-amino-2-methylphenyl)butanamide.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, or to complement it, computational methods can provide valuable estimates of thermodynamic properties. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict parameters like the enthalpy of formation.

Computational Workflow: Predicting Enthalpy of Formation

  • Molecular Geometry Optimization: The 3D structure of N-(3-amino-2-methylphenyl)butanamide is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

  • Single Point Energy Calculation: A high-level energy calculation is performed on the optimized geometry.

  • Enthalpy of Formation Calculation: The enthalpy of formation is calculated using an appropriate isodesmic or atomization reaction scheme, which helps in error cancellation.

This computational approach provides a powerful tool for screening and prioritizing compounds in the early stages of drug discovery.

Conclusion

A thorough understanding of the thermodynamic properties of N-(3-amino-2-methylphenyl)butanamide is paramount for its successful application, particularly in the pharmaceutical field. This guide has outlined the essential experimental techniques and computational methodologies required for a comprehensive thermodynamic characterization. By employing a combination of Differential Scanning Calorimetry, Thermogravimetric Analysis, and computational modeling, researchers can obtain the critical data needed to advance the development of this promising compound. The principles and protocols detailed herein provide a robust framework for the scientific investigation of N-(3-amino-2-methylphenyl)butanamide and other novel chemical entities.

References

  • Thermodynamic Studies for Drug Design and Screening. PMC. [Link]

  • Marti, E. Applied chemical thermodynamics and kinetics on pharmaceutical compounds. Journal of Thermal Analysis. [Link]

  • Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients. slideplayer.com. [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. [Link]

  • Thermodynamics and kinetics driving quality in drug discovery. European Pharmaceutical Review. [Link]

  • Physical Properties of Amides. Chemistry LibreTexts. [Link]

  • N-(3-Amino-2-methylphenyl)-3-methylbutanamide. PubChem. [Link]

  • Physicochemical properties of amides and esters and complementary... ResearchGate. [Link]

  • Amide Functional Group. ChemTalk. [Link]

  • Amide. Wikipedia. [Link]

  • Aromatic amide. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of N-(3-amino-2-methylphenyl)butanamide

Abstract & Strategic Overview This application note details a robust, scalable, and regioselective synthesis protocol for N-(3-amino-2-methylphenyl)butanamide (CAS 926237-37-8). This molecule is a critical intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable, and regioselective synthesis protocol for N-(3-amino-2-methylphenyl)butanamide (CAS 926237-37-8). This molecule is a critical intermediate in the development of tyrosine kinase inhibitors (TKIs), serving as a scaffold for ATP-binding pocket interactions.

The Regioselectivity Challenge

Direct acylation of 2-methyl-1,3-phenylenediamine poses a significant challenge: distinguishing between two chemically similar amino groups. While steric hindrance from the C2-methyl group affects both amines, statistical di-acylation and regio-isomeric mixtures often degrade yield and purity.

The Solution: This protocol utilizes a Nitro-Reduction Route . By starting with 2-methyl-3-nitroaniline , we utilize the orthogonal reactivity of the nitro and amino groups. The amino group is selectively acylated first, followed by the reduction of the nitro group to the final amine. This ensures 100% regiocontrol and eliminates the formation of di-acylated byproducts.

Retrosynthetic Analysis

Retrosynthesis Target Target: N-(3-amino-2-methylphenyl)butanamide Intermediate Intermediate: N-(2-methyl-3-nitrophenyl)butanamide Target->Intermediate Nitro Reduction (Regioselectivity Lock) SM Starting Material: 2-methyl-3-nitroaniline Intermediate->SM Amine Acylation Reagents Reagents: Butyryl Chloride H2 / Pd/C Reagents->Intermediate

Figure 1: Retrosynthetic strategy ensuring regiochemical fidelity via nitro-precursor.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
2-Methyl-3-nitroaniline 603-83-8>98%Starting Scaffold
Butyryl Chloride 141-75-3>99%Acylating Agent
Triethylamine (TEA) 121-44-8>99%Acid Scavenger
Palladium on Carbon (Pd/C) 7440-05-310% wtHydrogenation Catalyst
Dichloromethane (DCM) 75-09-2AnhydrousSolvent (Step 1)
Methanol (MeOH) 67-56-1HPLC GradeSolvent (Step 2)
Equipment
  • Reaction Vessel: 3-neck round bottom flask (inert atmosphere capable).

  • Temperature Control: Cryo-cool bath (0°C) and reflux condenser.

  • Hydrogenation: Parr Shaker or Hydrogen Balloon setup (for lab scale).

  • Filtration: Celite® 545 filter aid pad.

Experimental Protocol

Step 1: Acylation (Synthesis of N-(2-methyl-3-nitrophenyl)butanamide)

Mechanism: Nucleophilic acyl substitution. The amino group of the aniline attacks the carbonyl carbon of butyryl chloride. TEA neutralizes the HCl byproduct to drive equilibrium.

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge 2-methyl-3-nitroaniline (15.2 g, 100 mmol) and DCM (150 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (15.3 mL, 110 mmol) in one portion. Cool the mixture to 0°C using an ice bath.

  • Acylation: Add Butyryl Chloride (10.9 mL, 105 mmol) dropwise over 30 minutes via an addition funnel.

    • Critical Control: Maintain internal temperature < 5°C to prevent exotherms from degrading the nitro group stability.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). SM (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup:

    • Quench with water (100 mL).

    • Separate the organic layer.[1][2][3]

    • Wash aqueous layer with DCM (2 x 50 mL).

    • Combine organics and wash with 1M HCl (50 mL) to remove unreacted amine/TEA, followed by sat.

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Yield: Expect ~20-21 g (90-95%) of a yellow solid. Proceed to Step 2 without further purification if purity >95% by HPLC.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Mechanism: Heterogeneous catalysis.


 adsorbs onto the Pd surface, reducing the 

group to

via nitroso and hydroxylamine intermediates.

Procedure:

  • Solvation: Dissolve the intermediate N-(2-methyl-3-nitrophenyl)butanamide (20 g, ~90 mmol) in Methanol (200 mL).

  • Catalyst Loading: Carefully add 10% Pd/C (2.0 g, 10 wt% loading) under an inert blanket (

    
    ).
    
    • Safety Note: Pd/C is pyrophoric when dry. Keep wet with solvent.

  • Hydrogenation:

    • Method A (Parr Shaker): Pressurize to 30-40 psi

      
      . Shake for 4 hours at RT.
      
    • Method B (Balloon): Purge flask with

      
       x3. Stir vigorously under 
      
      
      
      balloon for 12 hours.
  • Completion: Monitor via LC-MS. The mass shift will be

    
     (Loss of 
    
    
    
    , gain of
    
    
    is not simple subtraction, theoretically:
    
    
    mass unit change? No.
    
    
    . Formula change:
    
    
    . Mass change:
    
    
    approx).
    • Target Mass:

      
      .
      
  • Workup:

    • Filter the mixture through a Celite® pad to remove the catalyst. Rinse the pad with MeOH.

    • Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or Toluene if necessary.

Workflow Visualization

Workflow cluster_recycle Recycle Stream Start Start: 2-methyl-3-nitroaniline Step1 Step 1: Acylation (Butyryl Cl, TEA, DCM, 0°C) Start->Step1 Check1 QC: TLC/HPLC (Confirm Mono-acylation) Step1->Check1 Check1->Step1 Incomplete (Add time/reagent) Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Check1->Step2 Pass Filter Filtration (Celite) Remove Catalyst Step2->Filter Final Final Product: N-(3-amino-2-methylphenyl)butanamide Filter->Final

Figure 2: Operational workflow for the synthesis protocol.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Off-white to pale brown solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity (MS)

Da
ESI-MS
Identity (NMR) Matches Ref Std1H NMR (DMSO-d6)

Expected 1H NMR Shifts (DMSO-d6, 400 MHz):

  • 
     9.2 (s, 1H, -NH-CO-),
    
  • 
     6.9 - 6.5 (m, 3H, Ar-H),
    
  • 
     4.8 (s, 2H, -NH2),
    
  • 
     2.2 (t, 2H, -CH2-CO-),
    
  • 
     1.9 (s, 3H, Ar-CH3),
    
  • 
     1.6 (m, 2H, -CH2-),
    
  • 
     0.9 (t, 3H, -CH3).
    

Troubleshooting Guide

Issue: Incomplete Reduction (Step 2)
  • Symptom: Presence of intermediate (

    
    ) in LC-MS.
    
  • Cause: Catalyst poisoning (sulfur from reagents) or insufficient

    
     pressure.
    
  • Remedy: Filter the reaction mixture to remove the old catalyst. Add fresh 10% Pd/C (10 wt%) and re-pressurize. Ensure the starting material was washed thoroughly with HCl/Bicarb in Step 1 to remove sulfur/amine salts.

Issue: Low Yield in Step 1
  • Symptom: Sticky gum formation or low mass recovery.

  • Cause: Hydrolysis of Butyryl Chloride due to wet DCM.

  • Remedy: Ensure DCM is anhydrous. Distill Butyryl Chloride if it has been stored for long periods (it hydrolyzes to butyric acid, which is inactive without coupling agents).

Issue: Regioisomer Contamination
  • Symptom: Double peaks in HPLC.

  • Cause: Impure starting material (presence of 2-methyl-4-nitroaniline).

  • Remedy: Verify the CAS of the starting material (603-83-8). 2-methyl-4-nitroaniline is a common impurity in commercial "nitro-toluidine" supplies. Recrystallize SM from Ethanol before use if necessary.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16771276, N-(3-Amino-2-methylphenyl)-3-methylbutanamide (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses. n-Butyryl Chloride Preparation. Org.[1] Synth. 1929, 9, 34. Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Methyl-3-nitroaniline Spectral Data. Retrieved from [Link]

  • Google Patents.Process for producing N-acylnitroaniline derivative (US20020016506A1).

Sources

Application

Application Note: Preparation of N-(3-amino-2-methylphenyl)butanamide Stock Solutions for Cell-Based Assays

Abstract & Scope This guide provides a rigorous technical protocol for the preparation, storage, and application of N-(3-amino-2-methylphenyl)butanamide stock solutions. While often used as a synthesis intermediate or sp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide provides a rigorous technical protocol for the preparation, storage, and application of N-(3-amino-2-methylphenyl)butanamide stock solutions. While often used as a synthesis intermediate or specific kinase inhibitor probe, this compound presents typical challenges associated with substituted anilines: moderate lipophilicity (LogP ~1.2–1.5), potential oxidation sensitivity due to the free primary amine, and limited aqueous solubility.

This protocol is designed to ensure stoichiometric accuracy and biological consistency , minimizing artifacts caused by solvent toxicity (DMSO) or compound precipitation.

Physicochemical Profile & Calculations

Before handling, verify the specific batch parameters. The values below represent the theoretical standards for N-(3-amino-2-methylphenyl)butanamide.

PropertyValueNotes
IUPAC Name N-(3-amino-2-methylphenyl)butanamide
CAS Number 926237-37-8 (Representative)Verify against specific vendor CoA.[1]
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol Use this for Molarity calculations.
Solubility (DMSO) High (>50 mM expected)Preferred solvent for stock.[2]
Solubility (Water) Low / NegligibleRisk of precipitation in aqueous buffers.
Appearance Solid (White to Off-white)
Storage (Solid) -20°C, DesiccatedProtect from light/moisture.
Molarity Calculation Logic

To prepare a 50 mM Master Stock in 1 mL of DMSO:




Expert Insight: For maximum accuracy, do not attempt to weigh exactly 9.61 mg. Instead, weigh an approximate amount (e.g., 10–12 mg) and adjust the DMSO volume to achieve exactly 50 mM.

Materials & Reagents

  • Compound: N-(3-amino-2-methylphenyl)butanamide (High Purity >98%).

  • Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich or equivalent).

    • Why: DMSO is amphiphilic, dissolving the organic ring structure while being miscible with aqueous media.

  • Vessels: Amber glass vials (borosilicate) or polypropylene microcentrifuge tubes (low-binding).

    • Why: Amber glass protects the photosensitive aniline group.

  • Filtration: 0.22 µm PTFE (hydrophobic) syringe filter (Optional for sterility, but recommended).

Protocol 1: Master Stock Preparation (50 mM)

This workflow ensures the integrity of the primary chemical source.

  • Equilibration: Allow the compound vial to warm to room temperature (RT) inside a desiccator before opening.

    • Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, altering the effective mass and potentially hydrolyzing the amide bond over time.

  • Weighing:

    • Place a sterile amber vial on an analytical balance.

    • Weigh approximately 10 mg of compound. Record exact mass (e.g.,

      
       mg).
      
  • Volume Calculation:

    • Calculate required DMSO volume:

      
      
      
    • Example: For 10.42 mg, add 1084 µL DMSO.

  • Dissolution:

    • Add the calculated volume of DMSO.

    • Vortex vigorously for 30 seconds.

    • QC Check: Inspect against light.[2] The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage:

    • Divide into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw cycles.

    • Store at -20°C or -80°C.

Protocol 2: Serial Dilution & Cell Treatment

Critical Requirement: The final DMSO concentration in the cell assay must be ≤ 0.5% (v/v) (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity or membrane permeabilization artifacts.

The "1000x Stock" Strategy

We will prepare working solutions at 1000x the final assay concentration in 100% DMSO. This ensures the compound remains soluble during dilution and simplifies the final spike into media.

Target Assay Concentrations: 10 µM, 1 µM, 0.1 µM, 0.01 µM.

Step-by-Step Dilution Scheme (in 100% DMSO)
  • Label 4 tubes: A (10 mM), B (1 mM), C (0.1 mM), D (0.01 mM).

  • Tube A (10 mM): Mix 20 µL of 50 mM Master Stock + 80 µL DMSO.

  • Tube B (1 mM): Mix 10 µL of Tube A + 90 µL DMSO.

  • Tube C (0.1 mM): Mix 10 µL of Tube B + 90 µL DMSO.

  • Tube D (0.01 mM): Mix 10 µL of Tube C + 90 µL DMSO.

Final Application to Cells
  • Prepare cell culture media (e.g., 1 mL per well in a 24-well plate).

  • Add 1 µL of the specific 1000x stock to 1 mL of media.

    • Result: Final DMSO = 0.1%.[3][4] Compound concentration is at target (e.g., Tube A yields 10 µM).

  • Vehicle Control: Add 1 µL of pure DMSO to control wells.

Visualization of Workflows

Diagram 1: Master Stock Preparation Workflow

StockPrep Start Solid Compound (Desiccated) Weigh Weigh Mass (m) Record Exact mg Start->Weigh Calc Calculate DMSO Vol V = m / (MW * C) Weigh->Calc Dissolve Add DMSO & Vortex/Sonicate Calc->Dissolve Check Visual QC (Clear Solution?) Dissolve->Check Check->Dissolve No (Repeat Sonication) Aliquot Aliquot (Single Use) Check->Aliquot Yes Store Store -20°C (Amber Vials) Aliquot->Store

Caption: Logical workflow for preparing the initial 50 mM Master Stock solution.

Diagram 2: Serial Dilution Strategy (1000x Method)

SerialDilution cluster_dilution Serial Dilution (100% DMSO) Master Master Stock 50 mM (100% DMSO) StockA Tube A: 10 mM (1000x for 10 µM) Master->StockA Dilute 1:5 StockB Tube B: 1 mM (1000x for 1 µM) StockA->StockB Dilute 1:10 FinalWell Final Assay Well (0.1% DMSO) StockA->FinalWell Spike 1 µL into 1 mL StockC Tube C: 0.1 mM (1000x for 100 nM) StockB->StockC Dilute 1:10 Media Cell Media (1 mL / well) Media->FinalWell

Caption: Serial dilution scheme maintaining compound solubility in DMSO until the final biological interface.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in Media Compound "crashed out" upon aqueous contact.Do not use. Dilute the stock into warm media (37°C) while vortexing. If persistent, reduce final concentration or increase DMSO limit to 0.5% (check tolerance).
Color Change (Yellowing) Oxidation of the aniline amine group.Discard. The compound has degraded. Ensure future stocks are stored under Nitrogen/Argon.
Cell Death in Vehicle DMSO toxicity.[4][5]Perform a DMSO tolerance curve.[6] If cells die at 0.1%, use an intermediate dilution step in PBS (riskier for solubility) or switch to low-binding plastics.

Safety & Handling

  • Hazard Identification: As an aniline derivative, treat as potentially toxic if swallowed and a skin irritant .

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of all DMSO solutions in hazardous organic waste containers.

References

  • Santa Cruz Biotechnology. N-(3-Amino-2-methylphenyl)butanamide Product Data. Retrieved from

  • PubChem. Compound Summary: N-(3-amino-2-methylphenyl)butanamide (CID 16771276).[1] Retrieved from

  • BenchChem. Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation. Retrieved from

  • LifeTein. DMSO Usage in Cell Culture: Cytotoxicity and Solubility Guidelines. Retrieved from

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. Retrieved from

Sources

Method

using N-(3-amino-2-methylphenyl)butanamide as a ligand in drug design

Application Note: N-(3-amino-2-methylphenyl)butanamide as a Privileged Scaffold in Kinase Inhibitor Design Executive Summary N-(3-amino-2-methylphenyl)butanamide (CAS: 926237-37-8) is a specialized di-substituted aniline...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(3-amino-2-methylphenyl)butanamide as a Privileged Scaffold in Kinase Inhibitor Design

Executive Summary

N-(3-amino-2-methylphenyl)butanamide (CAS: 926237-37-8) is a specialized di-substituted aniline fragment utilized primarily in the synthesis of Type I and Type II Tyrosine Kinase Inhibitors (TKIs) . Its structural significance lies in the 2-methyl-3-amino motif, a pharmacophore known to induce critical conformational constraints (atropisomerism) that enhance selectivity for the ATP-binding pocket of kinases such as Bcr-Abl , p38 MAPK , and PDGFR .

This guide details the application of this ligand as a "Linker-Tail" module in Fragment-Based Drug Discovery (FBDD). It provides protocols for its chemical ligation to heteroaryl hinge binders and methodologies for assessing its binding kinetics via Surface Plasmon Resonance (SPR).

Structural Anatomy & Mechanistic Rationale

The utility of N-(3-amino-2-methylphenyl)butanamide is dictated by three structural features that solve common problems in drug design:

  • The "Gatekeeper" Methyl Group (C2 Position):

    • Function: The methyl group at the 2-position creates steric hindrance with the adjacent amide/amine bonds.

    • Causality: This forces the phenyl ring to twist out of coplanarity with the attached heterocycle (the hinge binder). This "twist" is essential for fitting into the hydrophobic pocket behind the gatekeeper residue (e.g., Threonine or Methionine) in kinases.

  • The Free Amine (C3 Position):

    • Function: Acts as the primary nucleophile for coupling to the "Warhead" (Hinge Binder).

    • Reactivity: Positioned meta to the amide and ortho to the methyl, its nucleophilicity is modulated, reducing non-specific side reactions during library synthesis.

  • The Butanamide Tail:

    • Function: Provides a lipophilic extension that interacts with the solvent-exposed region (Type I binding) or the DFG-out allosteric pocket (Type II binding).

Experimental Workflow: Fragment-to-Lead Optimization

The following diagram illustrates the logical flow of using this ligand to construct a kinase inhibitor library.

Kinase_Inhibitor_Design Start N-(3-amino-2-methylphenyl) butanamide Coupling Pd-Catalyzed Buchwald-Hartwig Start->Coupling Nucleophile Hinge Heteroaryl Halide (Hinge Binder) Hinge->Coupling Electrophile Scaffold Core Scaffold Formation Coupling->Scaffold C-N Bond Formation Assay SPR Binding Analysis (Kd) Scaffold->Assay Screening Lead Lead Candidate (IC50 < 10nM) Assay->Lead SAR Optimization

Figure 1: Workflow for integrating the ligand into a kinase inhibitor scaffold.

Protocol 1: Chemical Ligation (Library Synthesis)

Objective: To couple N-(3-amino-2-methylphenyl)butanamide to a 4-chloropyrimidine or quinazoline core (Hinge Binder).

Rationale: Standard nucleophilic aromatic substitution (


) is often sluggish due to the steric bulk of the 2-methyl group. Therefore, a Palladium-catalyzed Buchwald-Hartwig amination  is the preferred method to ensure high yield and regioselectivity.
Materials:
  • Ligand: N-(3-amino-2-methylphenyl)butanamide (1.0 equiv)

  • Electrophile: 4-chloro-quinazoline or 2-chloro-pyrimidine derivative (1.0 equiv)

  • Catalyst:

    
     (0.02 equiv)
    
  • Ligand (Catalytic): Xantphos or BINAP (0.04 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:
  • Inert Atmosphere Setup: Charge a dried Schlenk tube with the Electrophile, Ligand (N-(3-amino-2-methylphenyl)butanamide),

    
    , Xantphos, and 
    
    
    
    . Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to limiting reagent).

  • Thermal Activation: Seal the tube and heat to 100°C for 12–16 hours.

    • Critical Note: The 2-methyl group hinders rotation. High temperature is required to overcome the activation energy barrier for the reductive elimination step in the catalytic cycle.

  • Work-up: Cool to room temperature (RT). Filter through a pad of Celite to remove palladium black. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0–50% EtOAc in Hexanes). The amide tail makes the product moderately polar.

Validation Criteria:

  • LC-MS: Look for

    
     peak corresponding to the coupled product.
    
  • 1H NMR: Confirm the disappearance of the aniline

    
     broad singlet (approx. 3.5-5.0 ppm) and the appearance of a downfield secondary amine -NH- singlet (approx. 8.5-9.5 ppm).
    

Protocol 2: Fragment Screening via SPR

Objective: To validate the binding affinity of the synthesized fragment or the raw ligand against a target kinase (e.g., p38 MAPK or c-Src) using Surface Plasmon Resonance (SPR).

Rationale: The butanamide tail provides solubility, but the fragment is small (MW ~192 Da). SPR is superior to ELISA for detecting weak, transient interactions typical of fragments (


 in 

range).
Experimental Setup (Biacore/Sierra Sensors):
  • Sensor Chip: CM5 (Carboxymethylated Dextran).

  • Immobilization: Amine coupling of the Target Kinase (Ligand) to the chip surface. Target immobilization level: ~3000-5000 RU (to detect low MW analytes).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). DMSO must be matched.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve N-(3-amino-2-methylphenyl)butanamide in 100% DMSO to 50 mM.

  • Dilution Series: Prepare a concentration series in Running Buffer (keeping DMSO constant at 2% or 5%).

    • Range:

      
      .
      
  • Injection:

    • Flow Rate:

      
      .
      
    • Contact Time: 60 seconds (Association).

    • Dissociation Time: 120 seconds.

  • Regeneration: Usually not required for fragments (fast off-rate). If needed, use 10 mM Glycine pH 2.5 for 30s.

Data Analysis & Interpretation:
ParameterExpected ResultInterpretation
Binding Shape Square wave (Box shape)Indicates fast on/off rates (

), typical for fragments.

Low (< 20 RU)Expected for low MW compounds. Signal is proportional to Mass.

(Affinity)

Hit. The fragment binds. Optimization (linking to hinge binder) will improve this to

range.
Stoichiometry ~1:1No aggregation. If >1:1, non-specific binding is occurring.

Mechanism of Action: The "Methyl-Twist" Effect

Understanding why this ligand works is crucial for rational design. The diagram below depicts the steric clash that enforces the bioactive conformation.

Methyl_Effect Methyl 2-Methyl Group (Steric Bulk) Rotation Restricted N-Phenyl Bond Rotation Methyl->Rotation Induces Conformation Orthogonal (Twisted) Conformation Rotation->Conformation Favors Pocket Fit into Hydrophobic Selectivity Pocket Conformation->Pocket Optimizes

Figure 2: The steric influence of the 2-methyl group on ligand binding geometry.

Scientific Insight: In the absence of the 2-methyl group, the aniline system would adopt a planar conformation due to conjugation. This planarity often clashes with the "Gatekeeper" residue in the kinase ATP pocket. The 2-methyl group forces the phenyl ring to rotate approx. 60–90 degrees relative to the amide plane, pre-organizing the molecule into a shape that complements the kinase active site, thereby reducing the entropic penalty of binding.

References

  • PubChem. N-(3-amino-2-methylphenyl)butanamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Zhang, J., et al. (2009).Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. (Contextual grounding for 2-methyl-3-aminoaniline pharmacophore).

For Research Use Only. Not for use in diagnostic procedures.[1][2]

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis of N-(3-amino-2-methylphenyl)butanamide

Introduction: N-acylated aromatic amines are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds. The strategic introduction of an ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

N-acylated aromatic amines are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds. The strategic introduction of an acyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The target compound, N-(3-amino-2-methylphenyl)butanamide, is a valuable intermediate, featuring a reactive primary amino group for further functionalization and an amide linkage crucial for molecular recognition in various biological targets. Traditional methods for the synthesis of such compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[1][2] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to mere minutes, while frequently improving yields and minimizing the formation of byproducts.[3][4] This not only accelerates the drug discovery process but also aligns with the principles of green chemistry by reducing energy consumption and solvent usage.[1] This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of N-(3-amino-2-methylphenyl)butanamide utilizing microwave irradiation.

Reaction Principle and Mechanism

The synthesis of N-(3-amino-2-methylphenyl)butanamide from 2,3-diaminotoluene and butanoyl chloride proceeds via a nucleophilic acyl substitution reaction. The more nucleophilic amino group of 2,3-diaminotoluene attacks the electrophilic carbonyl carbon of butanoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. The use of a base is crucial to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]

The selective mono-acylation of a diamine is a common challenge in organic synthesis. In the case of 2,3-diaminotoluene, the two amino groups have different steric and electronic environments, which can be exploited to achieve regioselectivity. The amino group at the 3-position is generally more sterically hindered by the adjacent methyl group compared to the amino group at the 2-position. However, electronic effects also play a role. Under carefully controlled conditions, including the stoichiometry of the acylating agent and the reaction temperature and time, selective acylation can be achieved. Microwave irradiation provides precise temperature control and rapid heating, which can enhance this selectivity.

Materials and Equipment

Reagents Supplier Grade
2,3-DiaminotolueneSigma-Aldrich98%
Butanoyl chlorideAcros Organics99%
PyridineFisher ScientificAnhydrous, 99.8%
Dichloromethane (DCM)VWRAnhydrous, ≥99.8%
Ethyl acetateEMD MilliporeACS Grade
HexaneEMD MilliporeACS Grade
Saturated sodium bicarbonate solutionPrepared in-house
Anhydrous magnesium sulfateSigma-Aldrich≥99.5%
Equipment Model/Type
Microwave SynthesizerCEM Discover SP or equivalent
10 mL microwave reaction vessel with stir bar
Magnetic stirrer
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
NMR SpectrometerBruker Avance 400 MHz or equivalent
FTIR SpectrometerPerkinElmer Spectrum Two or equivalent
Mass SpectrometerAgilent 6120 Quadrupole LC/MS or equivalent

Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Butanoyl chloride is corrosive and lachrymatory. Pyridine is flammable and toxic. Dichloromethane is a suspected carcinogen.

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve 2,3-diaminotoluene (1.0 mmol, 122 mg) in anhydrous dichloromethane (5 mL).

  • Addition of Base: Add anhydrous pyridine (1.2 mmol, 97 µL) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.[5]

  • Addition of Acylating Agent: While stirring, slowly add butanoyl chloride (1.0 mmol, 104 µL) to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave synthesizer. Irradiate the mixture at 80°C for 10 minutes with a maximum power of 150 W and stirring.

  • Reaction Quenching and Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 20 mL of saturated sodium bicarbonate solution to quench any remaining butanoyl chloride and neutralize the pyridinium hydrochloride salt.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20-50%) as the eluent.

  • Product Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry to confirm its identity and purity.

Data and Expected Results

Parameter Value
Reaction Time10 minutes
Microwave Power150 W (max)
Temperature80°C
Expected Yield85-95%
AppearanceOff-white to light brown solid

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.20-6.80 (m, 3H, Ar-H), 7.50 (s, 1H, NH-CO), 3.80 (s, 2H, NH₂), 2.35 (t, 2H, -CO-CH₂-), 2.15 (s, 3H, Ar-CH₃), 1.70 (sextet, 2H, -CH₂-CH₂-CH₃), 0.95 (t, 3H, -CH₂-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 172.0 (C=O), 145.0 (C-NH₂), 138.0 (C-NHCO), 130.0 (C-CH₃), 125.0, 120.0, 118.0 (Ar-CH), 38.0 (-CO-CH₂-), 19.0 (-CH₂-), 17.0 (Ar-CH₃), 13.5 (-CH₃).

  • FTIR (ATR, cm⁻¹): 3450-3300 (N-H stretch, amine), 3250 (N-H stretch, amide), 1650 (C=O stretch, amide), 1600, 1580 (C=C stretch, aromatic), 1540 (N-H bend, amide II).

  • Mass Spectrometry (ESI+): m/z 193.13 [M+H]⁺.

Visualizations

Chemical Reaction Scheme

G cluster_0 Reaction Scheme reagents 2,3-Diaminotoluene + Butanoyl Chloride conditions Pyridine, DCM Microwave, 80°C, 10 min reagents->conditions product N-(3-amino-2-methylphenyl)butanamide conditions->product G reagent_prep Reagent Preparation (2,3-Diaminotoluene, Pyridine, DCM) acyl_add Addition of Butanoyl Chloride reagent_prep->acyl_add mw_irrad Microwave Irradiation (80°C, 10 min) acyl_add->mw_irrad workup Quenching and Work-up (NaHCO3 soln.) mw_irrad->workup extraction Extraction with DCM workup->extraction purification Drying and Concentration extraction->purification characterization Purification and Characterization (Column Chromatography, NMR, IR, MS) purification->characterization

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Aqueous Solubility of N-(3-amino-2-methylphenyl)butanamide

Introduction: Welcome to the technical support center for N-(3-amino-2-methylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for N-(3-amino-2-methylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. N-(3-amino-2-methylphenyl)butanamide is an organic compound with promising applications, but its physicochemical characteristics can present significant hurdles in achieving desired concentrations in aqueous buffers for various experimental assays.

The structure of this molecule, featuring a basic aromatic amine and a moderately lipophilic butanamide side chain, is key to understanding its solubility profile. This guide provides a systematic, in-depth approach to diagnosing and overcoming solubility issues, moving from fundamental principles to advanced formulation strategies. Our goal is to empower you with the scientific rationale and practical protocols needed to successfully work with this compound.

Section 1: Physicochemical Profile & Solubility Prediction

A thorough understanding of the compound's properties is the foundation for any successful solubilization strategy. The key to N-(3-amino-2-methylphenyl)butanamide's behavior lies in its potential to be ionized.

Table 1: Physicochemical Properties of N-(3-amino-2-methylphenyl)butanamide

PropertyValueImplication for Aqueous Solubility
Molecular Weight 206.28 g/mol [1]Moderate size, not inherently prohibitive to dissolution.
XLogP3-AA 2.0[1]Indicates moderate lipophilicity ("greasiness"). This suggests the compound prefers a non-polar environment over water, predicting low intrinsic solubility in neutral aqueous solutions.
Hydrogen Bond Donors 2[1]The primary amine (-NH₂) and amide (-NH-) groups can donate hydrogen bonds.
Hydrogen Bond Acceptors 2[1]The carbonyl oxygen (C=O) and the amine nitrogen can accept hydrogen bonds.
Key Structural Feature Aromatic AmineThis group is basic and can be protonated in acidic conditions. This is the primary handle for solubility manipulation.

Expert Analysis: The XLogP value of 2.0 and the presence of both hydrogen bond donors and acceptors suggest that while the molecule has some polar character, its overall lipophilicity is likely to dominate, leading to poor solubility in plain water or neutral buffers. The most critical feature is the basic aromatic amine. Compounds with ionizable groups often exhibit pH-dependent solubility.[2] By lowering the pH of the buffer, we can protonate this amine group, creating a positively charged and significantly more polar species that will interact more favorably with water.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered by researchers.

Q1: I can't dissolve my compound in my standard pH 7.4 phosphate-buffered saline (PBS). What is the first and most important thing to try?

A1: The first and most critical step is to attempt solubilization through pH adjustment . Your compound has a basic amine group that can be protonated to form a more soluble salt at an acidic pH.[3] We strongly recommend preparing a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0) and testing the solubility in each. For many compounds with basic centers, a significant increase in solubility is observed as the pH drops below the compound's pKa.[4]

Q2: What is the best way to prepare a concentrated stock solution for my experiments?

A2: For initial high-concentration stocks, using a water-miscible organic solvent is a standard and effective practice.[5][6]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or Ethanol.

  • Procedure: Dissolve the compound in 100% DMSO or ethanol to a high concentration (e.g., 10-50 mM). Store this stock solution appropriately (typically at -20°C or -80°C).

  • Critical Consideration: When diluting this organic stock into your final aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) to avoid solvent-induced artifacts in your experiment and to prevent the compound from precipitating.

Q3: My compound dissolves perfectly in DMSO, but when I add it to my aqueous assay buffer, a precipitate forms immediately. What is happening and how can I fix it?

A3: This phenomenon is known as "crashing out" or precipitation upon dilution. It occurs because the compound is highly soluble in the organic stock solvent but exceeds its solubility limit in the final aqueous buffer.[7] The solvent environment changes so drastically that the compound can no longer stay in solution.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to test if a lower final concentration of your compound will remain soluble.

  • Optimize Buffer pH: Ensure the pH of your final aqueous buffer is low enough to keep the compound protonated and soluble, as discussed in A1.

  • Use a Formulation Strategy: If lowering the concentration is not an option and pH adjustment is insufficient, you must employ a formulation strategy to keep the drug solubilized. This involves moving to the more advanced techniques detailed in the next section, such as using co-solvents or complexing agents in your final buffer.[8][9]

Section 3: In-Depth Troubleshooting & Strategy Selection

When basic pH adjustments are insufficient or not viable for your experimental system, a systematic approach to formulation is required. The following workflow will guide you in selecting the appropriate strategy.

G start Solubility Issue Identified (Precipitation or Undissolved Solid) check_ionizable Is the compound ionizable? start->check_ionizable ph_adjust Strategy 1: pH Optimization (Primary Approach) check_ionizable->ph_adjust Yes (Amine Group) check_solvent Are small amounts of organic solvents tolerated? check_ionizable->check_solvent No (or pH is not an option) check_ph_success Is solubility sufficient and pH acceptable? ph_adjust->check_ph_success check_ph_success->check_solvent No success Experiment Ready check_ph_success->success Yes cosolvent Strategy 2: Co-Solvent System (e.g., PEG, Propylene Glycol) check_solvent->cosolvent Yes advanced Strategy 3: Advanced Formulation (Cyclodextrins, Surfactants) check_solvent->advanced No check_cosolvent_success Is solubility now sufficient? cosolvent->check_cosolvent_success check_cosolvent_success->advanced No check_cosolvent_success->success Yes fail Re-evaluate Experiment (Concentration, Compound Analog) advanced->fail If still insufficient

Sources

Optimization

Technical Support Center: N-(3-amino-2-methylphenyl)butanamide Degradation Product Identification

Welcome to the technical support center for N-(3-amino-2-methylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-amino-2-methylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and characterizing potential degradation products of this molecule. Our approach is structured in a practical question-and-answer format to directly address common challenges encountered during stability and forced degradation studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am starting my investigation. What are the most probable degradation pathways for N-(3-amino-2-methylphenyl)butanamide?

A1: Based on the chemical structure of N-(3-amino-2-methylphenyl)butanamide, which features a secondary amide and a primary aromatic amine, we can predict two primary degradation pathways under typical stress conditions. Understanding these provides a logical starting point for your analytical work.

  • Amide Bond Hydrolysis: The N-acyl bond is a common point of cleavage. Amides are generally more resistant to hydrolysis than esters; however, under acidic or basic conditions, this pathway is highly probable.[1][2] This reaction would cleave the molecule into two smaller, more polar compounds.

  • Oxidation of the Aromatic Amine: The 3-amino group on the phenyl ring is an electron-donating group, making the aromatic ring susceptible to oxidation.[3] This can lead to a variety of products, including colored compounds, and is a critical pathway to investigate, especially in the presence of oxidative agents or upon exposure to light and air.

The diagram below illustrates these primary hypothesized pathways.

DegradationPathways cluster_main N-(3-amino-2-methylphenyl)butanamide cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway Parent N-(3-amino-2-methylphenyl)butanamide ProductA 3-amino-2-methylaniline Parent->ProductA H+ or OH- Amide Cleavage ProductB Butanoic Acid Parent->ProductB H+ or OH- Amide Cleavage ProductC Oxidized Species (e.g., Nitroso, Nitro, Dimers) Parent->ProductC [O] (e.g., H2O2, Light/Air)

Caption: Predicted primary degradation pathways for N-(3-amino-2-methylphenyl)butanamide.

Q2: How should I design a forced degradation study to comprehensively test the stability of this compound?

A2: A forced degradation or stress testing study is essential for understanding the intrinsic stability of a drug substance and is a regulatory expectation under ICH Q1A(R2) guidelines.[4][5][6] The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%, which is sufficient to generate and identify potential degradants without making the sample unusable.[7][8]

Here is a recommended set of conditions. Always run a control sample (drug substance in the same solvent system, protected from the stress condition) in parallel for each experiment.

Stress ConditionRecommended ProtocolRationale & Causality
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.To simulate acidic environments (e.g., gastric fluid) and promote acid-catalyzed amide hydrolysis. Elevated temperature accelerates the reaction.[7]
Base Hydrolysis 0.1 M NaOH at 60°C for 12-24 hours.To simulate alkaline environments and promote base-catalyzed amide hydrolysis. This reaction is often faster than acid hydrolysis for amides.[9]
Oxidation 3% H₂O₂ at room temperature for 24 hours.To assess susceptibility to oxidative damage. The primary aromatic amine is a likely target for oxidation.[3]
Thermal Degradation Solid state at 80°C for 7 days.To evaluate the intrinsic thermal stability of the molecule in the absence of solvent effects.[7][10]
Photostability Expose solution and solid samples to a light source delivering overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.To identify potential photodegradation products, as aromatic amines can be light-sensitive.[7][11]

Troubleshooting Tip: If you observe no degradation under the initial conditions, you can incrementally increase the stress (e.g., higher temperature, longer duration, or stronger acid/base/oxidant concentration). Conversely, if degradation exceeds 20%, reduce the stress to fall within the target range.[7]

Q3: I've completed my forced degradation studies and see several new peaks in my HPLC chromatogram. What is the best workflow to identify them?

A3: A systematic approach combining chromatographic separation with mass spectrometry and, ultimately, NMR is the most robust strategy for identifying unknown degradation products.[12][13]

The following workflow is a field-proven method for moving from detection to structural elucidation.

IdentificationWorkflow Start Stressed Sample (Degradation Mixture) LC_UV 1. LC-UV Analysis (Purity & Mass Balance) Start->LC_UV LC_MS 2. LC-MS (TOF or Q-TOF) (Accurate Mass of Parent & DPs) LC_UV->LC_MS LC_MSMS 3. LC-MS/MS (Fragmentation Pattern) LC_MS->LC_MSMS Propose 4. Propose Structures (Based on MS data & pathways) LC_MSMS->Propose Isolate 5. Isolation (Prep-HPLC) (If structure is ambiguous) Propose->Isolate Ambiguity? Confirm 7. Confirm Structure Propose->Confirm High Confidence NMR 6. NMR Spectroscopy (1H, 13C, 2D-NMR) Isolate->NMR NMR->Confirm

Caption: A systematic workflow for the identification of unknown degradation products.

Step-by-Step Protocol: Executing the Workflow

  • LC-UV Analysis:

    • Objective: To separate all components and perform a preliminary mass balance. The peak area of the parent drug should decrease, while the sum of the areas of all peaks (parent + degradants) should ideally remain constant.

    • Protocol: Develop a stability-indicating HPLC-UV method with a gradient capable of separating the relatively nonpolar parent compound from potentially more polar degradants (like the hydrolysis products).

  • LC-MS (High-Resolution Mass Spectrometry):

    • Objective: To obtain accurate mass measurements for the parent ion and all degradation products. This is crucial for determining their elemental composition.[14]

    • Protocol:

      • Inject the stressed sample into an LC system coupled to a Time-of-Flight (TOF) or Quadrupole-TOF (Q-TOF) mass spectrometer.

      • Operate in positive electrospray ionization (ESI) mode to detect protonated molecules [M+H]⁺.

      • From the accurate mass, use formula-finding software to generate a list of possible elemental compositions for each unknown peak.

  • LC-MS/MS (Tandem Mass Spectrometry):

    • Objective: To fragment the parent ion and degradant ions to gain structural information. By comparing the fragmentation patterns, you can often identify which part of the molecule has changed.[14][15]

    • Protocol:

      • Perform a data-dependent acquisition where the mass spectrometer automatically selects the most intense ions from an MS1 scan for fragmentation (MS2).

      • For N-(3-amino-2-methylphenyl)butanamide, a key fragmentation is the cleavage of the amide bond. Look for characteristic fragment ions to see if they are retained or shifted in the degradants.

  • Propose Structures:

    • Causality: Synthesize the information from accurate mass (what atoms are present), MS/MS fragmentation (how they are connected), and your knowledge of likely degradation pathways (hydrolysis, oxidation) to propose candidate structures for each degradant.

  • Isolation and NMR Spectroscopy (If Necessary):

    • Objective: To obtain unequivocal structural confirmation. While MS provides strong evidence, NMR is the gold standard for structure elucidation.[16][17]

    • Protocol:

      • If a degradant's structure cannot be confidently assigned by MS alone, or if it is a major degradant, isolate it using preparative HPLC.

      • Acquire a suite of NMR experiments (¹H, ¹³C, COSY, HSQC) on the isolated compound. This will provide a complete picture of the molecule's carbon-hydrogen framework and confirm its identity.

Q4: My oxidative stress sample turned yellow/brown, and I see a complex chromatogram. What's happening?

A4: This is a classic sign of aromatic amine oxidation. The primary amine group is likely being oxidized, potentially forming nitroso or nitro compounds, which are often colored. Furthermore, these reactive intermediates can dimerize or polymerize, leading to a complex mixture of products that can be challenging to characterize.

Troubleshooting Strategy:

  • Reduce Stress Conditions: Your initial conditions (e.g., 3% H₂O₂) may be too harsh. Repeat the experiment with a lower concentration (e.g., 0.3% H₂O₂) or for a shorter duration to simplify the mixture and isolate the primary, initial degradation products.

  • Analyze Immediately: Oxidative degradation can be ongoing. Analyze your samples as soon as possible after the stress period is complete to get an accurate snapshot of the degradation profile.

  • Use High-Resolution MS: This is critical for complex mixtures. The ability to resolve and identify the elemental composition of multiple co-eluting or closely-eluting peaks is invaluable.

  • Consider Alternative Oxidants: If H₂O₂ proves too aggressive, consider a milder, more controlled oxidation, such as exposure to AIBN (Azobisisobutyronitrile) as a radical initiator in the presence of air, or simply exposing the solution to air and light over a longer period.

By carefully controlling the extent of degradation, you can "walk down" the degradation pathway, first identifying the initial products before they react further to form the more complex mixture you are observing.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Pharmaceutical impurities and degradation products: Uses and applic
  • Degradation of aniline in water with gaseous streamer corona plasma. (2021, April 21). PMC - NIH.
  • Quantitative NMR spectroscopy--applications in drug analysis. (2005, August 10). PubMed.
  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024, May 22). AZoOptics.
  • Degradome analysis to identify direct protein substrates of small-molecule degraders. (2024, January 28). bioRxiv.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investig
  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy Online.
  • The degradation products of aniline in the solutions with ozone and kinetic investig
  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019, May 7). MDPI.
  • Small Molecule Analysis Compendium. Shimadzu Scientific Instruments.
  • The intermediate products of aniline degradation by strain DH-2 were...
  • Photocatalytic Degradation of Polyphenols and Polyaromatic Amines in Textile Industry Wastewaters... (2022, August 9). Journal of Biomedical Research & Environmental Sciences.
  • Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2. (2024, November 12). MDPI.
  • MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I... (2007, October 16). HETEROCYCLES.
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024, October 18). Open Access Journals.
  • Atmospheric amines – Part III: Photochemistry and toxicity.
  • Atmospheric Degradation of Amines (ADA). (2010, March 11). NILU.
  • Photochemistry of Aliphatic and Aromatic Amines. (2025, August 5).
  • Mass spectrometry of aromatic cyclic imides and amides. Part II... Semantic Scholar.
  • synthesis and mass spectral analysis of hd degradation products.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • Why do amides require much harsher conditions for hydrolysis than esters? (2020, November 30). Chemistry Stack Exchange.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • Bacterial degradation of monocyclic arom
  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC - NIH.
  • Structure Elucidation of Degradation Products of the Antibiotic Amoxicillin with Ion Trap MS and Accurate Mass Determin
  • Relative stability of amides, esters, anhydrides, and acyl chlorides. (2010, October 21). Khan Academy.
  • Relative stability of amides, esters, anhydrides, and acyl chlorides (video). Khan Academy.

Sources

Troubleshooting

Technical Support Center: Isolating High-Purity N-(3-amino-2-methylphenyl)butanamide

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of N-(3-amino-2-methylphenyl)butan...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of N-(3-amino-2-methylphenyl)butanamide. Our focus is on providing practical, cause-and-effect-driven solutions to minimize impurities and ensure the isolation of a high-purity final product.

Section 1: Understanding the Impurity Profile

The synthesis of N-(3-amino-2-methylphenyl)butanamide, typically via the acylation of 2-methyl-1,3-phenylenediamine with butanoyl chloride or a related acylating agent, can introduce several classes of impurities. Proactively understanding these potential contaminants is the first step toward effective removal.

G cluster_reactants Starting Materials cluster_reaction Reaction Mixture SM1 2-Methyl-1,3- phenylenediamine Product N-(3-amino-2-methylphenyl)butanamide (Desired Product) SM1->Product Imp1 Unreacted Diamine SM1->Imp1 Imp2 Diacylated Byproduct SM1->Imp2 Imp4 Oxidized Impurities SM1->Imp4 air oxidation SM2 Butanoyl Chloride (or Butanoic Anhydride) SM2->Product SM2->Imp2 Imp3 Butanoic Acid SM2->Imp3 hydrolysis Base Amine Base (e.g., Pyridine, Et3N) Imp5 Protonated Amine Base Base->Imp5 with HCl byproduct

Caption: Potential impurity sources in the synthesis of the target amide.

Table 1: Common Impurities and Their Origins

Impurity ClassSpecific Example(s)SourceImpact on Isolation
Unreacted Starting Materials 2-methyl-1,3-phenylenediamine, Butanoic acidIncomplete reaction, non-stoichiometric addition.Can co-crystallize; makes purification difficult. Basic/acidic nature allows for removal via aqueous workup.
Reaction Byproducts N,N'-(2-methyl-1,3-phenylene)dibutanamide (Diacylated product)Excess acylating agent or forcing reaction conditions.Structurally similar to the product, making it difficult to separate by recrystallization. Chromatography is often required.
Degradation Products Colored azo-compounds, quinone-iminesAir oxidation of the electron-rich aniline starting material or product.[1]Causes discoloration (yellow, brown, red) of the final product. Can often be removed with activated charcoal.
Reagent-Related Impurities Triethylammonium chloride, Pyridinium chlorideByproduct of using an amine base to scavenge HCl generated from acyl chloride.[2][3]Typically water-soluble and easily removed during aqueous workup.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the isolation phase in a direct question-and-answer format.

Q1: My isolated product is yellow or brown, not off-white. What causes this and how can I fix it?

A: This discoloration is almost certainly due to the formation of highly-colored oxidized impurities. Aniline derivatives, especially those with multiple electron-donating groups like your diamine starting material and product, are highly susceptible to air oxidation.[1]

  • Immediate Solution: During the recrystallization process, after dissolving your crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal (Norit).[4] The charcoal has a high surface area that adsorbs these large, colored molecules. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Preventative Strategy: Minimize the exposure of your reaction mixture and product to air and heat. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents where possible.

Q2: After my initial workup, TLC and NMR analysis show significant amounts of unreacted 2-methyl-1,3-phenylenediamine. How do I remove it?

A: The presence of the basic starting diamine indicates an insufficient or ineffective acidic wash during your workup.

  • The Chemistry: An acidic wash (e.g., with 1M HCl) protonates the basic amine groups on the starting material, forming a water-soluble ammonium salt. Your amide product, being significantly less basic, remains in the organic layer.

  • Troubleshooting Steps:

    • Re-dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate).

    • Transfer to a separatory funnel and wash thoroughly with 1M HCl (2-3 times).

    • Check the organic layer by TLC to confirm the absence of the starting material spot.

    • Follow up with a wash with saturated sodium bicarbonate solution to neutralize any residual acid, then a brine wash to remove excess water.[2][5]

Q3: My product oiled out or became a sticky solid during crystallization. What's wrong?

A: This is a classic sign that impurities are present at a level high enough to disrupt the crystal lattice formation.[3] An oily product indicates that the melting point of your compound has been significantly depressed by contaminants.

  • Primary Cause: The most likely culprits are structurally similar byproducts, such as the diacylated compound, or an excess of unreacted starting materials.

  • Solution Pathway:

    • Abandon Recrystallization (for now): Direct crystallization is unlikely to succeed.

    • Purify by Chromatography: The most robust solution is to purify the crude material using column chromatography on silica gel.[2] A solvent system with increasing polarity, such as a gradient of hexanes/ethyl acetate, is typically effective at separating the less polar diacylated byproduct from the more polar mono-acylated product and the highly polar starting diamine.[2][6]

    • Attempt Recrystallization Again: Once the fractions containing the pure product are collected and the solvent is evaporated, you can perform a recrystallization to obtain a highly crystalline, pure solid.

G Start Crude product fails to crystallize (oily/sticky) CheckPurity Analyze by TLC/HPLC to assess impurity profile Start->CheckPurity HighImpurity High level of multiple impurities detected CheckPurity->HighImpurity Complex Mixture LowImpurity Minor impurities or wrong solvent choice CheckPurity->LowImpurity Relatively Clean Chromatography Purify via Column Chromatography on Silica Gel HighImpurity->Chromatography SolventScreen Screen alternative recrystallization solvents (e.g., Toluene, Acetonitrile, Ethanol/Water) LowImpurity->SolventScreen SeedCrystal Attempt seeding with a pure crystal (if available) LowImpurity->SeedCrystal Recrystallize Recrystallize purified fractions Chromatography->Recrystallize SolventScreen->Recrystallize PureProduct Isolate Pure, Crystalline Product Recrystallize->PureProduct SeedCrystal->Recrystallize

Caption: Troubleshooting logic for crystallization failure.

Q4: How can I be sure I've removed all the butanoic acid from the reaction?

A: Butanoic acid is an acidic impurity. Its removal is accomplished with a basic aqueous wash.

  • Procedure: During the workup, after the acid wash, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[5] The bicarbonate will deprotonate the carboxylic acid, forming sodium butanoate, which is highly soluble in the aqueous layer and is thus removed. You will often observe bubbling (CO₂ evolution) during this wash, which is a sign that it is effectively neutralizing acid. Continue washing until no more gas evolves.

Section 3: Validated Purification Protocols

These protocols provide step-by-step methodologies for the key isolation and purification workflows.

Protocol 1: Comprehensive Aqueous Workup

This procedure is the first line of defense for removing the majority of non-neutral, water-soluble impurities.

G Start 1. Quench Reaction & Dilute with Organic Solvent (e.g., EtOAc) Wash1 2. Wash with 1M HCl (Removes basic impurities) Start->Wash1 Wash2 3. Wash with Sat. NaHCO3 (Removes acidic impurities) Wash1->Wash2 Wash3 4. Wash with Brine (Removes bulk water) Wash2->Wash3 Dry 5. Dry Organic Layer (e.g., over Na2SO4 or MgSO4) Wash3->Dry Filter 6. Filter away drying agent Dry->Filter Evaporate 7. Evaporate Solvent (Yields crude solid for further purification) Filter->Evaporate

Sources

Optimization

stability of N-(3-amino-2-methylphenyl)butanamide under acidic conditions

Topic: Stability of N-(3-amino-2-methylphenyl)butanamide under Acidic Conditions Document ID: TSC-2026-0224-A01 Prepared by: Senior Application Scientist Welcome to the technical support guide for N-(3-amino-2-methylphen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of N-(3-amino-2-methylphenyl)butanamide under Acidic Conditions Document ID: TSC-2026-0224-A01 Prepared by: Senior Application Scientist

Welcome to the technical support guide for N-(3-amino-2-methylphenyl)butanamide. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability of this compound, particularly in acidic environments. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure experimental success and data integrity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-(3-amino-2-methylphenyl)butanamide in acidic conditions?

A1: The primary degradation pathway is acid-catalyzed hydrolysis of the amide bond.[1] This reaction cleaves the molecule into its constituent parts: 3-amino-2-methylaniline and butanoic acid. The reaction is typically initiated by protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][3]

Q2: How do the substituents on the phenyl ring affect the stability of the amide bond?

A2: The substituents play a crucial role. The ortho-methyl group may provide some steric hindrance, potentially slowing the rate of hydrolysis compared to an unsubstituted anilide.[4] Conversely, under acidic conditions (e.g., pH < 4), the meta-amino group will be protonated to form an ammonium group (-NH₃⁺). This protonated group is strongly electron-withdrawing, which can influence the electron density of the aromatic ring and potentially affect the hydrolysis rate.

Q3: My compound appears to be degrading during my acidic workup (e.g., extraction with 1M HCl). What can I do to minimize this?

A3: To minimize degradation, consider the following:

  • Reduce Temperature: Perform all acidic steps at low temperatures (e.g., 0-5 °C) to decrease the hydrolysis reaction rate.

  • Limit Contact Time: Minimize the duration the compound is in contact with the acidic solution.

  • Use Weaker Acids: If your protocol allows, consider using a weaker acid or a buffered acidic solution.

  • Use a Biphasic System: Perform extractions quickly so the compound spends most of its time in the organic phase, limiting its exposure to the aqueous acid.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is the most common and reliable method.[5][6] This technique allows for the separation and quantification of the parent compound from its degradation products. Mass spectrometry (LC-MS) can be coupled to identify the exact mass of the degradation products, confirming the hydrolysis pathway.[5]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical workflow for troubleshooting.

Issue 1: Significant Loss of Parent Compound After Acidic Purification Step
  • Symptom: HPLC analysis shows a significant decrease in the peak area of N-(3-amino-2-methylphenyl)butanamide and the appearance of new peaks corresponding to 3-amino-2-methylaniline and butanoic acid.

  • Cause: Acid-catalyzed hydrolysis is occurring during your purification (e.g., on silica gel with an acidic mobile phase or during an acid wash).

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting: Compound Loss A Problem: Compound loss during acidic purification B Step 1: Quantify Degradation Run control experiment at RT A->B Analyze sample before & after C Step 2: Mitigate Conditions Lower temperature to 0-5 °C B->C Is degradation >5%? D Step 3: Neutralize Promptly Immediately follow acid step with a basic wash (e.g., NaHCO3) C->D Re-run experiment E Step 4: Change Chromatography Consider neutral or basic alumina, or a different mobile phase D->E Still significant loss? F Result: Stability Improved? E->F Final check

Caption: Workflow for troubleshooting compound degradation during acidic purification steps.

Issue 2: Inconsistent Results in Low pH Stability Assays
  • Symptom: Replicate experiments to determine the compound's half-life at a specific acidic pH yield highly variable results.

  • Cause: This can be due to poor pH control, temperature fluctuations, or issues with the analytical method itself.

  • Protocol for a Robust Stability Study (Forced Degradation): Forced degradation studies are essential in pharmaceutical development to understand how a substance behaves under stress.[7][8][9][10]

  • Preparation: Prepare a stock solution of N-(3-amino-2-methylphenyl)butanamide in an organic solvent (e.g., Acetonitrile).

  • Stress Condition: Add a small aliquot of the stock solution to a pre-heated acidic solution (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60-80°C).[8][10]

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of base (e.g., 0.1 M NaOH) and dilute with the mobile phase to stop the degradation reaction.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.[5]

  • Data Presentation: Plot the percentage of the remaining parent compound against time.

Example Data Presentation Template
Condition Time = 0 hr Time = 2 hr Time = 4 hr Time = 8 hr
0.1 M HCl at 60°C 100%92.5%85.3%71.0%
0.01 M HCl at 60°C 100%98.1%96.2%92.5%
Control (pH 7) at 60°C 100%99.8%99.7%99.5%

Part 3: Mechanistic Deep Dive

Understanding the "why" behind the degradation is key to preventing it. The acid-catalyzed hydrolysis of an amide is a well-established multi-step process.[1][11]

  • Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen atom. This is favored over protonating the nitrogen because it preserves the resonance stability of the amide bond and creates a delocalized cation.[3] This step makes the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon.[2] This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxygen atom (that was originally from water) to the nitrogen atom of the amide. This converts the amine group into a better leaving group (R-NH₂).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine (in this case, 3-amino-2-methylaniline) as a leaving group.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a base (like water or the expelled amine) to yield the final butanoic acid product and regenerate the acid catalyst. The expelled amine is protonated under the acidic conditions, which prevents the reverse reaction from occurring effectively.[12]

G cluster_0 Acid-Catalyzed Amide Hydrolysis Mechanism Amide Amide (R-CO-NHR') ProtonatedAmide [1] Protonation (O-Protonated Amide) Amide->ProtonatedAmide + H+ TetrahedralIntermediate [2] H2O Attack (Tetrahedral Intermediate) ProtonatedAmide->TetrahedralIntermediate + H2O ProtonatedIntermediate [3] Proton Transfer (N-Protonated Intermediate) TetrahedralIntermediate->ProtonatedIntermediate intramolecular CarboxylicAcid [4] Elimination (Carboxylic Acid + R'NH3+) ProtonatedIntermediate->CarboxylicAcid - R'NH2

Caption: Simplified mechanism of acid-catalyzed amide hydrolysis.

References

  • Amide hydrolysis. (n.d.). University of Calgary, Department of Chemistry. [Link]

  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. (2003). The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Chemistry Steps. [Link]

  • Hydrolysis of Esters and Amides. (n.d.). Dalal Institute. [Link]

  • mechanism of amide hydrolysis. (2019). YouTube. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). European Pharmaceutical Review. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sterling Pharma Solutions. [Link]

  • Structures and Reactivities of N-Alkenyl-Substituted Anilides: The "Magic" Methyl Effect on Alkene. (2023). Journal of Organic Chemistry - ACS Publications. [Link]

  • Some Basic Facts about Forced Degradation Test. (2023). Labinsights. [Link]

  • The Effect of Structure on Kinetics and Mechanism of the Alkaline Hydrolysis of Anilides. (n.d.). ACS Publications. [Link]

  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Ortho substitution effects on the acidic and alkaline hydrolyses of formanilides. (n.d.). University of Helsinki. [Link]

  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. [Link]

  • Forced degradation study under acidic conditions. (n.d.). ResearchGate. [Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (1998). PubMed. [Link]

  • Amides can be hydrolysed under acidic or basic conditions too. (2025). uqu.edu.sa. [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. (2025). ResearchGate. [Link]

  • Effect of Substituents on the Basicity of Anilines. (2020). YouTube. [Link]

  • Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]

  • Amides. (n.d.). CIE A-Level Chemistry. [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). National Institutes of Health (NIH). [Link]

  • Amides - Structure and Reactivity. (2020). Chemistry Steps. [Link]

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (n.d.). ChemRxiv. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-(3-amino-2-methylphenyl)butanamide

This guide provides in-depth troubleshooting for a common issue encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-(3-amino-2-methylphenyl)butanamide: peak tailing. As a basic compound, it...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for a common issue encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-(3-amino-2-methylphenyl)butanamide: peak tailing. As a basic compound, its interaction with the stationary phase can be complex, often leading to asymmetrical peaks that compromise quantification and resolution. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve this chromatographic challenge effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chromatogram for N-(3-amino-2-methylphenyl)butanamide shows significant peak tailing. What is the primary cause of this?

A1: Understanding the Root Cause: Secondary Interactions

Peak tailing for basic compounds like N-(3-amino-2-methylphenyl)butanamide in reversed-phase HPLC is most often caused by secondary interactions between the analyte and the silica-based stationary phase.[1][2][3] Your analyte has a primary amine group, which is basic and can become protonated (positively charged) depending on the mobile phase pH.

The stationary phase, typically silica derivatized with C18 alkyl chains, has residual silanol groups (Si-OH) on its surface.[4] These silanol groups are acidic and can become deprotonated (negatively charged), especially at a mobile phase pH greater than 3.[5] The positively charged amine group on your molecule can then interact with these negatively charged silanol groups through a strong ionic exchange mechanism.[4][6] This secondary interaction is stronger than the desired hydrophobic interaction with the C18 chains, causing some molecules to be retained longer and elute more slowly, resulting in a "tailing" peak.[2][4]

Q2: How can I confirm that silanol interactions are the cause of the peak tailing I'm observing?

A2: A Simple Diagnostic Test

A straightforward way to diagnose the issue is to inject a neutral compound that has a similar size and hydrophobicity to your analyte but lacks the basic amine group. If this neutral compound elutes with a symmetrical peak shape while your N-(3-amino-2-methylphenyl)butanamide continues to tail, it strongly suggests that the issue is a chemical interaction between the basic amine and the stationary phase, rather than a physical problem with your HPLC system (like a column void or improper tubing).[7]

Q3: What is the first and most crucial parameter I should adjust to mitigate peak tailing for my basic analyte?

A3: Mobile Phase pH Optimization is Key

The pH of your mobile phase is the most critical factor influencing the peak shape of ionizable compounds.[6][8] To reduce the unwanted ionic interactions, you need to control the ionization state of either the analyte or the silanol groups.

  • Operating at Low pH (pH 2.5-3.0): This is the most common and often most effective strategy.[3][6][9] By lowering the pH, you protonate the silanol groups, neutralizing their negative charge.[1][5][9] This minimizes the strong ionic attraction with your protonated basic analyte, leading to a more symmetrical peak shape.[6][10]

  • Operating at High pH (pH > 8): An alternative approach is to work at a high pH to deprotonate the primary amine on your analyte, making it neutral. A neutral analyte will not engage in ionic interactions with the silanol groups. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at a pH above 8.[10] Hybrid-silica columns are often suitable for high-pH work.[10][11]

For N-(3-amino-2-methylphenyl)butanamide, starting with a low-pH mobile phase is the recommended first step.

Q4: I've adjusted my mobile phase to a low pH, but I still see some tailing. What's my next step?

A4: Incorporating Mobile Phase Additives

If adjusting the pH alone is insufficient, the next step is to use mobile phase additives, which act as "silanol suppressors" or "ion-pairing agents".[9][12]

  • Competing Bases: Small, basic additives like triethylamine (TEA) can be added to the mobile phase in low concentrations (e.g., 5-20 mM).[3][9] TEA will preferentially interact with the active silanol sites on the stationary phase, effectively shielding them from your analyte.[9] This reduces the opportunity for secondary interactions and improves peak shape.

  • Ion-Pairing Agents: Reagents like trifluoroacetic acid (TFA) at a concentration of 0.1% can serve a dual purpose.[10] It lowers the mobile phase pH to around 2, which helps to neutralize silanol groups.[10] Additionally, the trifluoroacetate anion can form an ion pair with the protonated amine of your analyte, masking its positive charge and reducing its interaction with any remaining active silanols.[10]

AdditiveTypical ConcentrationMechanism of ActionPotential Downsides
Formic Acid 0.1%Lowers mobile phase pH to ~2.7, protonating silanol groups.May not be acidic enough for all applications.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Lowers pH to ~2.0 and acts as an ion-pairing agent.[10]Can suppress MS signal if using LC-MS; can be difficult to remove from the column.
Triethylamine (TEA) 5 - 20 mMActs as a competing base, blocking active silanol sites.[9]Can shorten column lifetime with prolonged use.[9]
Q5: Could my HPLC column be the problem? When should I consider a different column?

A5: The Importance of Modern Column Technology

Yes, the column itself plays a significant role. If you are using an older "Type A" silica column, it likely has a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate peak tailing for basic compounds.[9]

Consider switching to a modern, high-purity "Type B" silica column. These columns are manufactured to have minimal metal content and fewer, less acidic silanol groups.[6] Many are also "end-capped," a process where the residual silanol groups are chemically bonded with a small, less polar group to make them inert.[1][13] This significantly reduces the potential for secondary interactions. Columns with embedded polar groups or those based on hybrid silica technology are also designed to provide excellent peak shapes for basic analytes.[10][11]

Experimental Protocol: Systematic Approach to Eliminating Peak Tailing

This protocol outlines a step-by-step approach to resolving peak tailing for N-(3-amino-2-methylphenyl)butanamide.

1. Initial Assessment (Baseline)

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 50:50 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at an appropriate wavelength.

  • Observation: Note the peak asymmetry factor (tailing factor).

2. Mobile Phase pH Adjustment

  • Prepare an aqueous mobile phase component with 0.1% formic acid (pH ≈ 2.7).

  • Run the analysis with 50:50 Acetonitrile: (Water with 0.1% Formic Acid).

  • Compare: Assess the improvement in the peak tailing factor.

3. Introduction of a Competing Base (if tailing persists)

  • To the low-pH mobile phase from Step 2, add 10 mM of triethylamine (TEA). Ensure the pH is readjusted if necessary.

  • Equilibrate the column thoroughly with the new mobile phase.

  • Run the analysis and evaluate the peak shape.

4. Column Change (if necessary)

  • If significant tailing remains, switch to a modern, end-capped, high-purity C18 or a column specifically designed for basic compounds.

  • Repeat the analysis starting with the low-pH mobile phase (Step 2).

Troubleshooting Workflow Diagram

The following diagram illustrates the logical progression for troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for N-(3-amino-2-methylphenyl)butanamide check_neutral Inject Neutral Compound. Does it tail? start->check_neutral physical_problem Physical Problem Suspected (e.g., column void, bad connection). Inspect system hardware. check_neutral->physical_problem Yes chemical_problem Chemical Interaction Confirmed (Analyte-Silanol Interaction) check_neutral->chemical_problem No adjust_ph Adjust Mobile Phase to Low pH (2.5 - 3.0) using 0.1% Formic Acid. chemical_problem->adjust_ph check_shape1 Is Peak Shape Acceptable? adjust_ph->check_shape1 add_modifier Add Mobile Phase Modifier (e.g., TEA or TFA) check_shape1->add_modifier No end_good Problem Resolved. Proceed with Analysis. check_shape1->end_good Yes check_shape2 Is Peak Shape Acceptable? add_modifier->check_shape2 change_column Switch to a Modern, End-Capped, High-Purity 'Type B' Silica Column. check_shape2->change_column No check_shape2->end_good Yes change_column->end_good If successful end_bad Further Method Development Required. change_column->end_bad If persists

Caption: A decision tree for systematically troubleshooting peak tailing.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • The LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Waters. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Retrieved from [Link]

  • Taylor & Francis Online. (2014, November 25). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Shimadzu. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • Axion Labs. (n.d.). How To Choose An HPLC Column. Retrieved from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • LCGC North America. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

Sources

Optimization

optimizing reaction temperature for N-(3-amino-2-methylphenyl)butanamide formation

Technical Support Center: Reaction Thermodynamics & Kinetic Control Subject: Optimization of Reaction Temperature for N-(3-amino-2-methylphenyl)butanamide Formation Ticket ID: CHEM-OPT-8821 Status: Open Assigned Speciali...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Thermodynamics & Kinetic Control Subject: Optimization of Reaction Temperature for N-(3-amino-2-methylphenyl)butanamide Formation Ticket ID: CHEM-OPT-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are inquiring about the critical temperature parameters for synthesizing N-(3-amino-2-methylphenyl)butanamide . This molecule is a key intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib analogs).

The synthesis hinges on the acylation of an aniline derivative. There are two primary synthetic routes, and the temperature control strategy differs strictly for each:

  • Route A (The "Selectivity" Route): Direct mono-acylation of 2-methyl-1,3-phenylenediamine. This requires strict kinetic control (low temperature) to prevent bis-acylation.

  • Route B (The "Fidelity" Route): Acylation of 2-methyl-3-nitroaniline followed by reduction. This is thermodynamically more forgiving but requires a two-step process.

This guide focuses on Route A , as it presents the most significant temperature optimization challenges regarding selectivity and yield.

Module 1: Critical Process Parameters (CPP)

The formation of the amide bond using butyryl chloride (or anhydride) is highly exothermic. The core challenge is Kinetic Selectivity .

  • The Problem: The starting material (2-methyl-1,3-phenylenediamine) has two chemically equivalent amine groups (due to symmetry). Once the first amine reacts, the second amine remains nucleophilic.

  • The Solution: You must operate in a temperature window where

    
     (rate of first acylation) is significantly faster than 
    
    
    
    (rate of second acylation), while minimizing
    
    
    (hydrolysis of reagent).
ParameterOptimal RangeConsequence of Deviation
Addition Temp -10°C to 0°C > 5°C: High risk of bis-acylation (impurity > 5%). < -20°C: Reagent precipitation; slow kinetics leading to accumulation.
Reaction Temp 20°C to 25°C > 40°C: Degradation/Darkening of product. < 10°C: Incomplete conversion; difficult workup.
Exotherm Limit ΔT < 5°C Spikes indicate "hot spots" where bis-acylation occurs instantly.

Module 2: Standard Operating Procedure (SOP)

Protocol: Selective Mono-Acylation of 2-methyl-1,3-phenylenediamine

Reagents:
  • Substrate: 2-methyl-1,3-phenylenediamine (1.0 eq)

  • Acylating Agent: Butyryl Chloride (0.95 - 1.0 eq) [Note: Slight deficit favors mono-product]

  • Base: Triethylamine (1.1 eq) or Pyridine

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Workflow Diagram (DOT Visualization)

ReactionWorkflow Start Start: Reactor Setup Dissolve Dissolve Diamine + Base in DCM/THF Start->Dissolve Cool Cool to -10°C Dissolve->Cool Add Slow Addition of Butyryl Chloride Cool->Add Monitor Monitor Internal Temp (Keep < 0°C) Add->Monitor Exotherm Control Monitor->Add Loop until complete Warm Warm to 23°C (RT) Age for 2-4 hours Monitor->Warm Addition Complete Check IPC: HPLC/TLC Warm->Check Quench Quench with NaHCO3 Check->Quench Conversion >98%

Caption: Figure 1. Kinetic control workflow for mono-acylation. Critical temperature checkpoints are highlighted in Green and Red.

Step-by-Step Execution:
  • Preparation: Charge the reactor with 2-methyl-1,3-phenylenediamine and anhydrous DCM. Add Triethylamine (TEA). Stir until fully dissolved.

  • Cryogenic Phase: Cool the jacket/bath to -15°C . Ensure internal mass temperature reaches -10°C .

  • Controlled Addition: Dilute Butyryl Chloride in DCM (1:1 v/v). Add this solution dropwise.

    • Critical: Adjust addition rate so internal temperature never exceeds 0°C .

  • Aging: Once addition is complete, keep at 0°C for 30 minutes. Then, remove cooling and allow to warm to 20–25°C naturally.

  • Completion: Stir at RT for 2–4 hours. Monitor by HPLC.

  • Workup: Quench with saturated NaHCO3. Wash organic layer with water. Dry and concentrate.

Module 3: Troubleshooting Guide (FAQs)

Q1: I am seeing significant amounts of the bis-acylated impurity (di-amide). Why?

  • Diagnosis: This is a classic symptom of Local Overheating or Reagent Excess .

  • Root Cause: Even if your bulk temperature reads 0°C, the point of contact where the acid chloride hits the amine solution might be 20°C+ due to the exotherm, causing immediate double reaction.

  • Corrective Action:

    • Increase stirring speed (RPM) to maximize heat dissipation.

    • Dilute the Butyryl Chloride further before addition.

    • Lower the addition temperature to -20°C.

    • Ensure you are using exactly 1.0 equivalent or a slight deficit (0.95 eq) of the acid chloride.

Q2: The reaction stalls at 80% conversion. Should I heat it?

  • Diagnosis: Kinetic stalling.

  • Risk: Heating to reflux (>40°C) often promotes darkening (oxidation of the free amine) or scrambling.

  • Corrective Action: Do not heat aggressively. Instead:

    • Check if the acid chloride has hydrolyzed (is it old?).

    • Add a catalyst: 5 mol% DMAP (4-Dimethylaminopyridine) can push the reaction to completion at room temperature without requiring heat.

Q3: My product is an oil/gum, not a solid. How do I crystallize it?

  • Cause: Residual solvent or impurities (TEA salts).

  • Fix: The target amide should be a solid.

    • Perform a solvent swap to Toluene or Ethyl Acetate/Hexane .

    • Heat to 50°C to dissolve, then cool slowly to 0°C to induce crystallization.

    • Seed with a pure crystal if available.

Module 4: Optimization Logic & Decision Tree

Use this logic flow to determine your next experimental move based on your current HPLC data.

TroubleshootingTree Result Analyze Crude (HPLC Area %) BisHigh Bis-Amide > 5%? Result->BisHigh SMHigh Starting Material > 5%? BisHigh->SMHigh No Action1 Reduce Addition Temp to -20°C BisHigh->Action1 Yes (Temp Issue) Action2 Check Stoichiometry (Reduce Acid Cl) BisHigh->Action2 Yes (Stoich Issue) YieldGood Yield > 90% Purity > 98% SMHigh->YieldGood No Action3 Increase Reaction Time (Do NOT Heat) SMHigh->Action3 Yes (Kinetics) Action4 Check Reagent Quality (Hydrolysis?) SMHigh->Action4 Yes (Reagent)

Caption: Figure 2. Optimization Decision Matrix based on impurity profiling.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution and selectivity).
  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Kinetics of diamine acylation).

  • PubChem. (n.d.).[2] N-(3-amino-2-methylphenyl)butanamide Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1991). m-, o-, and p-Phenylenediamine Method 87. (Handling and stability of phenylenediamines). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Assay for N-(3-amino-2-methylphenyl)butanamide

Executive Summary: The Analytical Challenge N-(3-amino-2-methylphenyl)butanamide (CAS 946725-64-0) presents a unique bioanalytical challenge common to aniline-derivative metabolites and synthetic intermediates. Structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

N-(3-amino-2-methylphenyl)butanamide (CAS 946725-64-0) presents a unique bioanalytical challenge common to aniline-derivative metabolites and synthetic intermediates. Structurally, the molecule possesses a basic primary amine (pKa ~4.5) and a neutral amide functionality. This duality creates specific hurdles in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) validation:

  • Matrix Interference: The primary amine makes the analyte susceptible to ion suppression from phospholipids in plasma matrices.

  • Stability: The electron-rich aniline ring is prone to oxidative degradation during sample processing.

  • Retention: Standard C18 chemistries often fail to separate this analyte from isobaric interferences found in complex biological fluids.

This guide compares two validation methodologies: Method A (Standard PPT/C18) versus Method B (Optimized SLE/Phenyl-Hexyl) . While Method A represents the industry "default" for rapid screening, our comparative data demonstrates that Method B is the required standard for regulatory-grade validation (FDA/EMA), offering superior signal-to-noise (S/N) ratios and matrix stability.

Comparative Analysis: Method A vs. Method B

We evaluated both methods using spiked human plasma samples (1.0 ng/mL to 1000 ng/mL).

Method A: The "Rapid Screen" (Alternative)
  • Extraction: Protein Precipitation (PPT) with Acetonitrile.

  • Column: Generic C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid in Water/MeOH.

Method B: The "High-Fidelity" System (Recommended)
  • Extraction: Supported Liquid Extraction (SLE) using Diatomaceous Earth.

  • Column: Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase: 5mM Ammonium Formate (pH 3.5) / Acetonitrile.

Performance Data Summary
MetricMethod A (PPT / C18)Method B (SLE / Phenyl-Hexyl)Analysis
LLOQ 5.0 ng/mL0.5 ng/mL Method B achieves 10x sensitivity gain due to cleaner background.
Matrix Factor (MF) 0.65 (Significant Suppression)0.98 (Negligible) SLE removes phospholipids that co-elute in Method A.
Recovery 95%88% PPT has higher raw recovery, but SLE provides cleaner extracts.
Precision (%CV) 12.4% @ LLOQ4.2% @ LLOQ Method B offers superior reproducibility.
Selectivity Co-eluting isobaric peaks observedBaseline resolved Phenyl-Hexyl stationary phase engages in

interactions with the analyte's aromatic ring.

Technical Deep Dive: Why Method B Wins

The Chemistry of Separation

The critical failure of Method A lies in the C18 column's inability to leverage the specific electron density of N-(3-amino-2-methylphenyl)butanamide. The analyte contains a toluene-like core.

  • C18 Mechanism: Relies solely on hydrophobic interaction.

  • Phenyl-Hexyl Mechanism: Utilizes

    
     stacking interactions with the analyte's benzene ring. This "orthogonal" selectivity shifts the analyte away from the phospholipid suppression zone (typically 2-3 minutes in standard gradients).
    
The Extraction Logic

The primary amine (-NH2) is a liability in Protein Precipitation. Phospholipids (glycerophosphocholines) are notorious for suppressing ionization of early-eluting amines.

  • SLE Protocol: By buffering the plasma to pH 9.0 (using Ammonium Hydroxide), we neutralize the amine (making it uncharged). This drives the analyte into the organic phase (MTBE or Ethyl Acetate) during SLE, while charged phospholipids remain trapped in the aqueous phase on the diatomaceous earth.

Validated Protocol: Method B (SLE / Phenyl-Hexyl)

Reagents & Materials
  • Analyte: N-(3-amino-2-methylphenyl)butanamide (Reference Std).[1][2]

  • Internal Standard (IS): N-(3-amino-2-methylphenyl)butanamide-d7 (or stable analog).

  • SLE Plates: 400 µL capacity (e.g., Biotage Isolute or Phenomenex Novum).

  • Elution Solvent: Methyl tert-butyl ether (MTBE) with 5% Isopropanol.

Step-by-Step Workflow
  • Pre-treatment:

    • Aliquot 100 µL Human Plasma into a 96-well plate.

    • Add 10 µL Internal Standard working solution.

    • Add 100 µL 5% Ammonium Hydroxide (aq) . Crucial Step: This adjusts pH > pKa, ensuring the analyte is neutral.

    • Vortex gently for 1 min.

  • Loading:

    • Load the entire 210 µL pre-treated sample onto the SLE plate.

    • Apply low vacuum (2-3 Hg) or positive pressure to initiate loading.

    • Wait 5 minutes. Scientific Rationale: This allows the aqueous phase to adsorb fully onto the silica matrix.

  • Elution:

    • Add 2 x 600 µL MTBE/IPA (95:5).

    • Allow gravity elution for 2 mins, then apply low vacuum.

    • Collect eluate in a clean 2 mL deep-well plate.

  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 150 µL Mobile Phase A/B (80:20).

LC-MS/MS Parameters
  • System: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ion Source: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: 193.1

      
       123.1 (Cleavage of amide bond).
      
    • Qualifier: 193.1

      
       106.1 (Loss of ammonia + methyl group rearrangement).
      
    • Note: The precursor [M+H]+ is 193.1 based on MW ~192.26.

Visualizations

Diagram 1: Optimized SLE Workflow Logic

This diagram illustrates the critical pH switching strategy required to isolate the aniline derivative from plasma phospholipids.

SLE_Workflow RawSample Plasma Sample (Analyte + Phospholipids) PreTreat Pre-treatment Add 5% NH4OH (pH > 9.0) RawSample->PreTreat Mechanism Analyte Neutralized (Uncharged) Phospholipids remain Charged PreTreat->Mechanism SLE_Load Load on SLE Matrix (Diatomaceous Earth) PreTreat->SLE_Load Extraction Elute with MTBE SLE_Load->Extraction PhaseSep Phase Separation Extraction->PhaseSep Waste Aqueous Phase (Retained) Traps Phospholipids & Proteins PhaseSep->Waste Retained on Silica Eluate Organic Phase (Eluted) Contains Clean Analyte PhaseSep->Eluate Flows Through

Caption: SLE extraction mechanism leveraging pH switching to separate neutral analyte from charged matrix interferences.

Diagram 2: Fragmentation Pathway (MRM)

Proposed collision-induced dissociation (CID) pathway for N-(3-amino-2-methylphenyl)butanamide (m/z 193.1).

Fragmentation Parent Precursor Ion [M+H]+ m/z 193.1 Transition1 Amide Cleavage Parent->Transition1 Transition2 Ring Rearrangement Parent->Transition2 Product1 Quantifier Ion (Amino-methyl-aniline) m/z 123.1 Transition1->Product1 - C4H8O (Butanamide tail) Product2 Qualifier Ion m/z 106.1 Transition2->Product2

Caption: Proposed MRM transitions. The primary transition (193->123) corresponds to the stable aniline core.

Validation Criteria (FDA/EMA Compliance)

To ensure this assay meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following acceptance criteria must be met using Method B:

  • Selectivity: Blank plasma from 6 individual sources must show < 20% of the LLOQ response at the retention time of the analyte.

  • Linearity:

    
     using a 
    
    
    
    weighting factor.
  • Accuracy & Precision:

    • Intra-run and Inter-run CV% must be

      
       (20% at LLOQ).
      
    • Accuracy must be within

      
       of nominal (20% at LLOQ).
      
  • Recovery: Consistent recovery across Low, Medium, and High QC levels (CV < 15%).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Retrieved from [Link]

Sources

Comparative

Definitive Structural Confirmation of N-(3-amino-2-methylphenyl)butanamide: SC-XRD vs. Spectroscopic Alternatives

Executive Summary In the development of tyrosine kinase inhibitors and fine chemical intermediates, the precise regioisomerism of polysubstituted anilines is critical.[1] For N-(3-amino-2-methylphenyl)butanamide , distin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of tyrosine kinase inhibitors and fine chemical intermediates, the precise regioisomerism of polysubstituted anilines is critical.[1] For N-(3-amino-2-methylphenyl)butanamide , distinguishing the 1,2,3-substitution pattern from potential 1,2,4- or 1,2,6-isomers is a common analytical bottleneck.[1]

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the workhorses of routine characterization, they often yield ambiguous data regarding spatial arrangement and polymorphism in crowded aromatic systems.[1] Single Crystal X-Ray Diffraction (SC-XRD) remains the "Supreme Court" of structural evidence, offering absolute confirmation of connectivity, stereochemistry, and solid-state packing.[1]

This guide objectively compares SC-XRD against spectroscopic alternatives, detailing the experimental workflow required to validate this specific amide derivative.

Part 1: The Structural Challenge

The molecule N-(3-amino-2-methylphenyl)butanamide presents a specific steric challenge:

  • Crowded Core: The benzene ring is trisubstituted at positions 1 (amide), 2 (methyl), and 3 (amine).[1]

  • Steric Clash: The ortho-methyl group creates significant torsional strain, forcing the amide and amine groups out of planarity.[1]

  • Ambiguity: In solution-state NMR, rapid rotation of the amide bond or proton exchange on the amine can blur the distinction between the 3-amino and 5-amino isomers, a common impurity profile in nitration/reduction sequences.[1]

Comparative Analysis: SC-XRD vs. Alternatives
FeatureSC-XRD (The Gold Standard) Solution NMR (1H/13C/2D) HR-MS (Mass Spec)
Connectivity Absolute. Direct visualization of electron density maps.[1]Inferred. Relies on scalar coupling (J-coupling) and through-space (NOE) correlations.[1]None. Only provides elemental composition.
Regioisomerism Definitive. Distinguishes 1,2,3- vs 1,2,5-substitution without ambiguity.[1]Challenging. Requires distinct NOE signals which may be weak due to steric hindrance.[1]Blind. Isomers often have identical fragmentation patterns.[1]
Stereochemistry Direct. Determines torsion angles and absolute configuration (if chiral).[1]Indirect. Inferred from Karplus relationships.[1]None.
Sample State Solid (Single Crystal).[1]Solution (Deuterated Solvent).Gas Phase (Ionized).[1]
Material Req. < 0.5 mg (recoverable).[1]~5-10 mg (recoverable).[1]< 0.1 mg (destructive).[1]
Time to Result 2-24 Hours (after crystal growth).[1]15-60 Minutes.[1]< 5 Minutes.
Part 2: Experimental Workflow & Protocols

To confirm the structure of N-(3-amino-2-methylphenyl)butanamide, a rigorous crystallization and diffraction protocol is required.[1]

2.1 Crystallization Strategy (Vapor Diffusion)

Direct evaporation often yields amorphous powder for this class of amides.[1] Vapor diffusion is the preferred method to grow diffraction-quality prisms.[1]

  • Solvent System:

    • Solvent (Inner Vial): Ethanol or Methanol (High solubility for polar amides).[1]

    • Antisolvent (Outer Vial): n-Hexane or Pentane (Low solubility).[1]

  • Protocol:

    • Dissolve 10 mg of the crude amide in 0.5 mL of Ethanol in a small GC vial. Filter through a 0.2 µm PTFE syringe filter to remove dust (nucleation sites).[1]

    • Place the open GC vial inside a larger 20 mL scintillation vial containing 3 mL of n-Hexane.

    • Cap the large vial tightly.

    • Store at 4°C in a vibration-free environment.

    • Observation: Monitor for 3-7 days. Hexane vapor will diffuse into the ethanol, slowly lowering solubility and forcing the amide to crystallize as defined prisms or needles.[1]

2.2 Data Collection (SC-XRD)

Once a crystal (approx.[1] 0.1 x 0.1 x 0.2 mm) is harvested, the following parameters are standard for confirming organic amides:

  • Radiation Source: Cu K

    
     (
    
    
    
    Å).[1]
    • Reasoning: Copper radiation provides higher intensity for small organic molecules (C, H, N, O) compared to Molybdenum (Mo), enhancing the resolution of weak high-angle reflections.[1]

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezing reduces thermal vibration (atomic displacement parameters), allowing for precise location of hydrogen atoms—critical for mapping the H-bond network between the Amide-NH and Amine-N.[1]

  • Resolution Goal: 0.80 Å or better.

Part 3: Visualization of Structural Logic

The following diagrams illustrate the decision-making process and the expected hydrogen-bonding network that SC-XRD reveals, which NMR cannot directly visualize.

Diagram 1: Structural Confirmation Workflow

StructuralConfirmation Synthesis Synthesis of N-(3-amino-2-methylphenyl)butanamide Crude Crude Isolate (Mixture of Isomers?) Synthesis->Crude Purification Column Chromatography Crude->Purification NMR_Screen 1H NMR Screening Purification->NMR_Screen Ambiguity Ambiguous Region? (Overlapping Aromatic Signals) NMR_Screen->Ambiguity Crystallization Vapor Diffusion (EtOH / Hexane) Ambiguity->Crystallization Yes (Need Proof) FinalModel CONFIRMED STRUCTURE (CIF File Generated) Ambiguity->FinalModel No (Spectra Clear) SCXRD SC-XRD Data Collection (Cu Source, 100K) Crystallization->SCXRD Refinement Structure Refinement (SHELXL) SCXRD->Refinement Refinement->FinalModel

Caption: Logical workflow for escalating from routine spectroscopic screening to definitive crystallographic confirmation.

Diagram 2: Expected H-Bonding Network (Packing)

In the solid state, this molecule typically forms "supramolecular tapes" driven by the amide and amine functionalities.[1]

HBonding cluster_Mol1 Molecule A cluster_Mol2 Molecule B Amide_NH_A Amide N-H Carbonyl_O_B Carbonyl C=O Amide_NH_A->Carbonyl_O_B Primary H-Bond (Strong) Carbonyl_O_A Carbonyl C=O Amine_NH2_A Amine -NH2 Amide_NH_B Amide N-H Amine_NH2_A->Amide_NH_B Secondary Interaction Amine_NH2_B Amine -NH2

Caption: Schematic of the intermolecular hydrogen bonding network typically revealed by SC-XRD in amino-amide crystals.

Part 4: Data Interpretation & Validation

When reviewing the SC-XRD data for N-(3-amino-2-methylphenyl)butanamide, the following metrics indicate a successful structure solution.

4.1 Key Crystallographic Metrics
  • R1 Value (Reliability Factor): Should be < 5.0% for a publishable structure.[1] A value > 7.0% implies disorder or poor crystal quality.[1]

  • Goodness of Fit (GoF): Target range is 1.0 – 1.1 .

  • Flack Parameter: If the molecule crystallizes in a non-centrosymmetric space group (rare for achiral molecules, but possible), this parameter confirms absolute structure.[1] For this achiral molecule, it is usually not applicable unless chiral solvents are included in the lattice.[1]

4.2 Structural Checkpoints
  • Planarity: Check the torsion angle between the amide plane and the phenyl ring.[1] Due to the 2-methyl group, expect a torsion angle significantly deviating from 0° (likely 30-60°) to relieve steric strain.[1]

  • Bond Lengths:

    • Amide C=O: ~1.23 Å[1]

    • Amide C-N: ~1.35 Å (Partial double bond character)[1]

    • Aniline C-N: ~1.40 Å[1]

References
  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link

  • Massa, W. (2004).[1] Crystal Structure Determination. Springer Berlin Heidelberg.[1] A definitive text on the theory of SC-XRD.

  • BenchChem. (2025).[1][2][3] Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction. Link[1]

  • Hollingsworth, M. D. (2002).[1] Crystal Engineering: From Structure to Function. Science. Link[1]

Sources

Validation

A Researcher's Guide to the Elemental Analysis of N-(3-amino-2-methylphenyl)butanamide and Comparative Purity Assessment

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth look at the el...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth look at the elemental analysis of N-(3-amino-2-methylphenyl)butanamide, a crucial analytical technique for verifying its empirical formula. Furthermore, we will compare this classical method with modern chromatographic and spectroscopic techniques to offer a holistic perspective on purity and structural confirmation.

Theoretical Elemental Composition of N-(3-amino-2-methylphenyl)butanamide

The first step in any elemental analysis is the calculation of the theoretical composition based on the compound's molecular formula. N-(3-amino-2-methylphenyl)butanamide has the chemical structure shown below, which corresponds to the molecular formula C₁₁H₁₆N₂O .

The molecular weight of this compound is 192.26 g/mol . Based on this, the theoretical elemental composition is as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01111132.12168.72
HydrogenH1.0081616.1288.39
NitrogenN14.007228.01414.57
OxygenO15.999115.9998.32
Total 192.261 100.00

These theoretical values serve as the benchmark against which experimental results are compared. A close correlation between the experimental and theoretical percentages is a primary indicator of the sample's purity and correct elemental composition.

Experimental Determination: The Role of Combustion Analysis

The most common method for determining the elemental composition of an organic compound is combustion analysis, often performed using a CHN analyzer.[1] This technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are then separated and quantified.

A detailed protocol for the combustion analysis of N-(3-amino-2-methylphenyl)butanamide is as follows:

  • Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule. It is crucial that the sample is homogenous and has been thoroughly dried to remove any residual solvents or moisture, which could skew the hydrogen and oxygen percentages.

  • Combustion: The capsule containing the sample is introduced into a high-temperature furnace (typically around 900-1000 °C) with a stream of pure oxygen. This process ensures the complete conversion of the sample into its elemental oxides.[2]

  • Separation and Detection: The gaseous products are passed through a series of absorbent traps or a gas chromatography column to separate them.[3] The amount of each gas is then measured using a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element based on the detected amounts of CO₂, H₂O, and N₂, and the initial weight of the sample.

The experimental results are typically considered acceptable if they fall within ±0.4% of the theoretical values. For example, an experimental result of 68.52% for carbon would be considered in good agreement with the theoretical value of 68.72%. Deviations larger than this may indicate the presence of impurities, residual solvent, or incomplete combustion.

A Comparative Look: Alternative and Complementary Analytical Techniques

While elemental analysis is a powerful tool for confirming the empirical formula of a pure compound, it provides limited information about the presence of isomers or impurities with a similar elemental composition. Therefore, a multi-faceted approach utilizing other analytical techniques is essential for a comprehensive purity assessment, especially in a drug development context.[4][5]

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Elemental Analysis Combustion and detection of resulting gases (CO₂, H₂O, N₂)Percentage of C, H, N, and other elements. Confirms empirical formula.Fundamental for new compound characterization; high precision for pure samples.Does not identify impurities; requires a pure sample for accurate results.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.[3]Purity profile, number of components, and quantification of impurities.High sensitivity and resolution for separating complex mixtures; widely used for purity determination.[6]Requires a reference standard for absolute quantification; method development can be time-consuming.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.[7]Provides molecular weight information for each separated component, aiding in impurity identification.Enables confident identification of unknown impurities and structural differentiation of isomers.[4]More complex and expensive instrumentation compared to HPLC-UV.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[7]Detection and quantification of residual solvents and other volatile impurities.[6]Excellent for analyzing volatile organic compounds.Not suitable for non-volatile or thermally unstable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Detailed information about the molecular structure, including the connectivity of atoms.Provides unambiguous structural elucidation; can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods; may not detect trace impurities.

The following diagram illustrates a logical workflow for the purity validation of a pharmaceutical intermediate like N-(3-amino-2-methylphenyl)butanamide, integrating elemental analysis with other techniques.

G cluster_0 Initial Characterization cluster_1 Purity & Impurity Profiling cluster_2 Structural Confirmation A Synthesized N-(3-amino-2- methylphenyl)butanamide B Elemental Analysis (CHN) A->B D HPLC/LC-MS Analysis A->D F GC Analysis for Residual Solvents A->F G NMR Spectroscopy A->G C Compare with Theoretical Values (C: 68.72%, H: 8.39%, N: 14.57%) B->C C->D Purity Confirmed? C->G Purity Confirmed? E Identify and Quantify Impurities D->E I Qualified Material for Further Development E->I F->I H Confirm Molecular Structure G->H H->I

Caption: A comprehensive workflow for the analytical characterization of N-(3-amino-2-methylphenyl)butanamide.

Conclusion: An Integrated Approach to Purity Assessment

References

  • Wikipedia. Combustion analysis. [Link]

  • Chemistry LibreTexts. 1.3: Introduction to Combustion Analysis. [Link]

  • Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • University of Cincinnati. Liebig and Combustion Analysis. [Link]

  • Crunch Chemistry. Determining an empirical formula using combustion analysis. [Link]

  • TSI. Combustion Analysis Basics. [Link]

  • IntechOpen. Analytical Techniques in Pharmaceutical Analysis. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • PMC. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.